molecular formula C11H19NO9 B1617824 N-Acetyl-alpha-neuraminic acid CAS No. 21646-00-4

N-Acetyl-alpha-neuraminic acid

Cat. No.: B1617824
CAS No.: 21646-00-4
M. Wt: 309.27 g/mol
InChI Key: SQVRNKJHWKZAKO-YRMXFSIDSA-N
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Description

N-Acetyl-alpha-neuraminic acid (Neu5Ac) is the predominant form of sialic acid found in human cells and a crucial monosaccharide terminal residue on cell surface glycoproteins and glycolipids . Its location allows it to mediate a vast array of physiological and pathological processes, making it an essential reagent for research in neuroscience, immunology, cancer biology, and infectious diseases . In neurological research , Neu5Ac is a critical structural component of brain gangliosides and polysialic acid, playing a fundamental role in brain development, synaptic plasticity, and cognitive function . Exogenous Neu5Ac supplementation has been demonstrated to improve learning and memory in animal models, highlighting its value for studies on neurodevelopment and cognitive health . For immunology and cancer research , Neu5Ac serves as a key self-associated molecular pattern (SAMP) recognized by Siglec receptors on immune cells, thereby modulating immunological responses . Tumor cells frequently exploit sialic acid expression to evade immune surveillance, making Neu5Ac metabolism a significant area of interest for developing novel cancer immunotherapies . In infectious disease research , Neu5Ac acts as a primary receptor for a wide range of human and animal viruses, including influenza and coronaviruses . The specificity of viral attachment proteins for different linkages and modified forms of Neu5Ac, such as O-acetylated variants, is a critical determinant of viral pathogenesis and tropism . Furthermore, many bacterial pathogens utilize Neu5Ac as a nutrient source or decorate their own surfaces with it to evade host immune defenses . This product is provided as a high-purity compound for research applications. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVRNKJHWKZAKO-YRMXFSIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82803-97-2
Record name α-Neuraminic acid, N-acetyl-, homopolymer
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DSSTOX Substance ID

DTXSID201309514
Record name N-Acetyl-α-D-neuraminic acid
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Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name N-Acetyl-a-neuraminic acid
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CAS No.

21646-00-4
Record name N-Acetyl-α-D-neuraminic acid
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Record name N-Acetyl-alpha-neuraminic acid
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Record name N-acetyl-alpha-neuraminic acid
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Record name N-ACETYL-.ALPHA.-NEURAMINIC ACID
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Record name N-Acetyl-a-neuraminic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of N Acetyl Alpha Neuraminic Acid

Endogenous Biosynthesis Pathways in Mammalian Systems

In mammals, the de novo synthesis of Neu5Ac is a multi-step enzymatic cascade that primarily occurs in the cytosol, with a final activation step in the nucleus. wikipedia.orgnih.gov This pathway ensures a constant supply of Neu5Ac for its incorporation into glycoproteins and glycolipids.

UDP-GlcNAc 2-Epimerase (NeuC) Pathway

The initial and rate-limiting step in mammalian Neu5Ac biosynthesis is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). mdpi.cometprotein.com The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) and UDP. nih.govasm.org This reaction is a key regulatory point, as the epimerase activity of GNE is subject to feedback inhibition by the downstream product, CMP-Neu5Ac. nih.govportlandpress.com

GlcNAc-6-Phosphate 2-Epimerase (NanE) Pathway

While the GNE pathway is the primary route for Neu5Ac synthesis, an alternative pathway involving N-acetylglucosamine-6-phosphate (GlcNAc-6-P) 2-epimerase (NanE) has been identified, primarily in the context of sialic acid catabolism in bacteria. nih.govbibliotekanauki.pl In this pathway, NanE catalyzes the reversible epimerization of GlcNAc-6-P to ManNAc-6-P. nih.govresearchgate.net Although its primary role in mammals is considered catabolic, it highlights the metabolic interconnectivity of these sugar intermediates. bibliotekanauki.pl

N-Acetylmannosamine Kinase (NanK) and N-Acetylneuraminate-9-Phosphate Synthase (NANS) Mediated Steps

Following its formation, ManNAc is phosphorylated to ManNAc-6-phosphate by the kinase domain of the same GNE enzyme, also known as N-acetylmannosamine kinase (NanK). etprotein.comresearchgate.netnih.gov Subsequently, N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). ontosight.aiuniprot.orguniprot.org This synthase can also utilize mannose-6-phosphate (B13060355) to generate the phosphorylated form of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). uniprot.orgwikipedia.org

N-Acetylneuraminate-9-Phosphate Phosphatase (NANP) Activity

The newly synthesized Neu5Ac-9-P is then dephosphorylated to yield free Neu5Ac. This reaction is catalyzed by N-acetylneuraminate-9-phosphate phosphatase (NANP), a magnesium-dependent enzyme. uniprot.orgmdpi.comreactome.org Interestingly, studies have shown that NANP activity may not be strictly essential for de novo sialic acid production, suggesting the existence of an alternative phosphatase activity. nih.gov NANP can also act on N-glycoloylneuraminate 9-phosphate. uniprot.orggenome.jp

Cytosine 5′-Monophosphate N-Acetylneuraminate Synthetase (CMAS) Role

The final step in the mammalian biosynthesis pathway occurs in the nucleus. Here, Cytosine 5′-monophosphate N-acetylneuraminate synthetase (CMAS) activates Neu5Ac by catalyzing its reaction with cytidine (B196190) triphosphate (CTP) to form cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). wikipedia.orggenecards.orgnih.gov This activated sugar nucleotide is the donor substrate used by sialyltransferases in the Golgi apparatus to attach sialic acid residues to glycoconjugates. nih.govportlandpress.com The expression of CMAS is crucial for cell surface sialylation and has been implicated in processes like cell invasion. nih.govbiorxiv.org

Table 1: Key Enzymes in Mammalian Neu5Ac Biosynthesis

Enzyme Abbreviation Substrate(s) Product(s) Cellular Location
UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase GNE UDP-GlcNAc, ATP, ManNAc ManNAc, UDP, ManNAc-6-P Cytosol
N-acetylneuraminate-9-phosphate synthase NANS ManNAc-6-phosphate, PEP Neu5Ac-9-P Cytosol abcam.com
N-acetylneuraminate-9-phosphate phosphatase NANP Neu5Ac-9-P, N-glycoloylneuraminate 9-phosphate Neu5Ac, N-glycoloylneuraminate Cytosol reactome.org

Biosynthesis Pathways in Prokaryotic Systems

A number of pathogenic and commensal bacteria have evolved their own pathways to synthesize Neu5Ac, often as a mechanism of molecular mimicry to evade the host immune system. nih.govpnas.org While the end product is the same, the prokaryotic pathway differs significantly from its mammalian counterpart. nih.gov

In bacteria such as E. coli K1, the biosynthesis of Neu5Ac also starts from UDP-GlcNAc. mdpi.comacs.org The enzyme UDP-GlcNAc 2-epimerase (NeuC) catalyzes the conversion of UDP-GlcNAc to ManNAc and UDP. mdpi.comasm.org Unlike the mammalian GNE, bacterial NeuC is a monofunctional, hydrolyzing epimerase. nih.govnih.gov

The subsequent step involves the condensation of ManNAc with phosphoenolpyruvate (PEP), catalyzed by Neu5Ac synthase (NeuB), to directly produce N-acetylneuraminic acid (Neu5Ac). mdpi.commicrobiologyresearch.org This contrasts with the mammalian pathway, which proceeds through phosphorylated intermediates. researchgate.net

Finally, the activation of Neu5Ac to CMP-Neu5Ac is catalyzed by CMP-sialic acid synthetase (CSS), encoded by the neuA gene in E. coli. nih.govnih.gov This enzyme, like its mammalian counterpart CMAS, facilitates the production of the activated sugar donor required for the synthesis of sialylated structures, such as the polysialic acid capsules found in certain pathogenic bacteria. nih.govnih.gov Some bacteria can also scavenge sialic acid from their host environment to be used in their metabolic pathways. mdpi.comnih.gov

Table 2: Key Enzymes in Prokaryotic Neu5Ac Biosynthesis (e.g., E. coli K1)

Enzyme Gene Substrate(s) Product(s)
UDP-GlcNAc 2-epimerase neuC UDP-GlcNAc ManNAc, UDP
N-acetylneuraminic acid synthase neuB ManNAc, PEP Neu5Ac

De Novo Synthesis Mechanisms

In vertebrate cells, the de novo biosynthesis of Neu5Ac is a multi-step process that primarily occurs in the cytosolic compartment. nih.gov The pathway begins with uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). mdpi.com This precursor is converted to N-acetylmannosamine (ManNAc) by the enzyme UDP-GlcNAc-2-epimerase. mdpi.commdpi.com Subsequently, ManNAc is phosphorylated by ManNAc kinase to yield N-acetylmannosamine-6-phosphate (ManNAc-6-P). mdpi.com In a key condensation reaction, N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the reaction of ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic-9-phosphate (NeuAc-9-P). mdpi.commdpi.com The final step in the cytosol is the dephosphorylation of NeuAc-9-P by N-acetylneuraminate-9-phosphate phosphatase (NANP) to produce free Neu5Ac. mdpi.com This newly synthesized Neu5Ac is then transported into the nucleus for activation. nih.gov

In bacteria such as E. coli and Neisseria meningitidis, a similar de novo pathway exists. nih.goviucr.org It also starts with UDP-GlcNAc, which is hydrolyzed by UDP-GlcNAc-2-epimerase (NeuC) to produce ManNAc. mdpi.comnih.govnih.gov However, unlike the vertebrate pathway, the bacterial ManNAc is directly condensed with phosphoenolpyruvate by Neu5Ac synthase (NeuB) to yield Neu5Ac, bypassing the phosphorylated intermediates seen in eukaryotes. mdpi.comtandfonline.com

Table 1: Key Enzymes in the De Novo Biosynthesis of N-Acetyl-alpha-neuraminic acid

Enzyme Pathway Reaction
UDP-GlcNAc-2-epimerase/ManNAc kinase (GNE) Vertebrate Converts UDP-GlcNAc to ManNAc and then to ManNAc-6-P. mdpi.commdpi.com
N-acetylneuraminate-9-phosphate synthase (NANS) Vertebrate Condenses ManNAc-6-P with PEP to form NeuAc-9-P. mdpi.com
N-acetylneuraminate-9-phosphate phosphatase (NANP) Vertebrate Dephosphorylates NeuAc-9-P to produce Neu5Ac. mdpi.com
UDP-GlcNAc 2-epimerase (NeuC) Bacterial Converts UDP-GlcNAc to ManNAc. mdpi.comnih.gov
Neu5Ac synthase (NeuB) Bacterial Condenses ManNAc with PEP to form Neu5Ac. nih.govtandfonline.com

Precursor Scavenging and Transport Mechanisms

Many bacteria have evolved mechanisms to scavenge Neu5Ac directly from their environment, particularly from their hosts. nih.goviucr.orgasm.org This process requires specialized transport systems to move the sialic acid across the bacterial cell membranes. nih.goviucr.org In Gram-negative bacteria, transport from the outer membrane to the periplasm can occur through porins. nih.gov From the periplasmic space into the cytoplasm, transport is facilitated by systems such as the tripartite ATP-independent periplasmic (TRAP) transporters and ATP-binding cassette (ABC) transporters. iucr.org A well-characterized transporter is the sodium solute symporter (SSS) family member, NanT, which is responsible for importing Neu5Ac into the cell. researchgate.netresearchgate.net Once inside the cell, the scavenged Neu5Ac can be activated and used by the bacterium, for instance, in the sialylation of its own cell surface structures to evade the host immune system. nih.goviucr.org

Donor Scavenging

A more specialized form of scavenging, known as donor scavenging, has been identified exclusively in Neisseria gonorrhoeae. nih.goviucr.org This pathogenic bacterium lacks the enzymes required for the de novo synthesis of sialic acids and for the production of the activated sugar donor, cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). nih.goviucr.org To circumvent this, N. gonorrhoeae directly scavenges the activated CMP-Neu5Ac from the host cell's cytoplasm. nih.goviucr.org This allows the bacterium to directly incorporate sialic acid onto its surface lipooligosaccharides, a crucial step for its molecular mimicry and immune evasion strategy. mdpi.comnih.gov

Catabolism and Degradation of this compound

The breakdown of Neu5Ac, particularly in bacteria that use it as a carbon and nitrogen source, follows a well-conserved pathway. researchgate.netnih.gov This catabolic route converts Neu5Ac into metabolites that can enter central metabolic pathways like glycolysis. researchgate.net

N-Acetylneuraminate Lyase (NanA) Activity

The first and committed step in the catabolism of Neu5Ac is catalyzed by the enzyme N-acetylneuraminate lyase (NanA), also known as sialic acid aldolase (B8822740). nih.govnih.govnih.gov NanA performs a reversible aldol (B89426) cleavage of N-acetylneuraminic acid, breaking it down into two smaller molecules: N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govnih.govuniprot.org This reaction is central to the regulation of sialic acid metabolism in both pathogenic and non-pathogenic bacteria, as well as in various mammalian tissues. nih.gov The equilibrium of the reaction favors the cleavage of Neu5Ac. nih.gov

Further Metabolite Conversion Pathways

Following the initial cleavage by NanA, the resulting ManNAc and pyruvate are further metabolized. The canonical catabolic pathway, extensively studied in E. coli, involves a series of enzymatic conversions to channel these products into glycolysis. researchgate.netnih.gov

The pathway proceeds as follows:

Phosphorylation: N-acetylmannosamine kinase (NanK) phosphorylates ManNAc at the C6 position, producing N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.govnih.govnih.gov

Epimerization: N-acetylmannosamine-6-phosphate epimerase (NanE) then converts ManNAc-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.govnih.govnih.gov

Deacetylation: N-acetylglucosamine-6-phosphate deacetylase (NagA) removes the acetyl group from GlcNAc-6-P. nih.govnih.gov

Deamination: Finally, glucosamine-6-phosphate deaminase (NagB) cleaves the amino group, generating fructose-6-phosphate, which can directly enter the glycolytic pathway. nih.govnih.gov

Table 2: The Canonical Pathway of this compound Catabolism

Step Enzyme Substrate Product
1 N-acetylneuraminate lyase (NanA) N-acetylneuraminic acid (Neu5Ac) N-acetyl-D-mannosamine (ManNAc) + Pyruvate
2 N-acetylmannosamine kinase (NanK) ManNAc N-acetylmannosamine-6-phosphate (ManNAc-6-P)
3 N-acetylmannosamine-6-phosphate epimerase (NanE) ManNAc-6-P N-acetylglucosamine-6-phosphate (GlcNAc-6-P)
4 N-acetylglucosamine-6-phosphate deacetylase (NagA) GlcNAc-6-P Glucosamine-6-phosphate
5 Glucosamine-6-phosphate deaminase (NagB) Glucosamine-6-phosphate Fructose-6-phosphate

Regulation of this compound Metabolism

The metabolism of Neu5Ac is tightly controlled, particularly in bacteria where the genes for its catabolism are often organized into operons. In E. coli and other bacteria, the expression of the genes involved in sialic acid transport and breakdown (nan genes) is governed by a transcriptional regulator called NanR. iucr.orgresearchgate.netnih.gov

NanR functions as a repressor. iucr.orgresearchgate.net In the absence of sialic acid, NanR binds to operator sites on the DNA, physically blocking the transcription of the nan operon, which includes genes like nanA, nanK, and nanE. researchgate.net When sialic acid (specifically Neu5Ac) becomes available and enters the cell, it acts as an inducer. iucr.org Neu5Ac binds to the NanR repressor, causing an allosteric change in the protein's conformation. This change reduces NanR's affinity for the DNA operator, leading to its dissociation. iucr.org Once the repressor is removed, RNA polymerase can access the promoter and transcribe the genes of the nan operon. This allows the cell to synthesize the necessary enzymes to catabolize sialic acid as a nutrient source. iucr.orgnih.gov This regulatory mechanism ensures that the metabolic machinery for sialic acid utilization is only produced when the substrate is present, preventing wasteful enzyme synthesis. nih.gov

Transcriptional Regulation by NanR

In many bacteria, the catabolism of sialic acid is governed by the nan operon, and its expression is controlled by a transcriptional repressor known as NanR. nih.govuniprot.org NanR, a protein belonging to the GntR family of transcriptional regulators, plays a central role in the ability of bacteria like Escherichia coli to utilize sialic acids as a source of carbon, nitrogen, and energy. nih.govasm.org

The nanR gene is typically located upstream of the nanATEK operon, which encodes the enzymes required for sialic acid catabolism. nih.gov The NanR protein functions by binding to a specific DNA sequence of about 30 base pairs within the promoter region of the nan operon. nih.govuniprot.org This binding physically obstructs the transcription of the operon, effectively repressing the synthesis of the catabolic enzymes. nih.govpnas.org

The repressive action of NanR is not absolute and is sensitive to the presence of specific inducer molecules derived from the sialic acid metabolic pathway. In Vibrio vulnificus and Corynebacterium glutamicum, the regulatory ligand that binds to NanR is N-acetylmannosamine-6-phosphate (ManNAc-6P). pnas.orgnih.govasm.org In C. glutamicum, N-acetylglucosamine-6-phosphate (GlcNAc-6P) also acts as an inducer. asm.org The binding of these intermediates to NanR causes a conformational change in the repressor protein, which reduces its affinity for the DNA operator site. pnas.org This alleviation of repression allows for the transcription of the nan genes to proceed, leading to the breakdown of sialic acid. pnas.orgnih.gov This regulatory circuit creates a feedback loop where the presence of sialic acid metabolites triggers the expression of the enzymes needed for their own catabolism. nih.govplos.org In E. coli, N-acetylneuraminate itself has been shown to be the inducer that directly inactivates NanR. asm.org

Structural studies of NanR from V. vulnificus have shown that it forms a dimer, creating an arched, tunnel-like space for DNA binding. pnas.orgnih.gov The interaction with ManNAc-6P leads to a relocation of residues within the ligand-binding domain, which in turn relieves the repressive effect. pnas.orgnih.gov This regulatory mechanism is crucial for the survival and pathogenesis of certain bacteria. nih.gov

Table 1: Key Transcriptional Regulators of Neu5Ac Metabolism
RegulatorOrganism(s)FunctionInducer(s)Mechanism
NanREscherichia coli, Vibrio vulnificus, Corynebacterium glutamicum, Clostridium perfringensRepresses the transcription of the nan operon involved in sialic acid catabolism. nih.govuniprot.orgnih.govasm.orgnih.govN-acetylneuraminate (in E. coli), N-acetylmannosamine-6-phosphate (ManNAc-6P), N-acetylglucosamine-6-phosphate (GlcNAc-6P). asm.orgpnas.orgasm.orgBinds to the promoter region of the nan operon, blocking transcription. Binding of an inducer molecule causes a conformational change, leading to its dissociation from the DNA. nih.govpnas.org

Enzyme-Specific Regulatory Mechanisms

Beyond transcriptional control, the activity of key enzymes within the sialic acid metabolic pathways is directly regulated, providing a more immediate level of control over Neu5Ac levels.

The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) is the rate-limiting enzyme in the biosynthesis of Neu5Ac in vertebrates. nih.govnih.govscispace.commdpi.com It catalyzes the first two steps in the pathway. nih.gov The activity of GNE is subject to feedback inhibition by a downstream product, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govscispace.comsci-hub.seresearchgate.net When the cellular concentration of CMP-Neu5Ac is high, it binds to an allosteric site on the GNE enzyme, inhibiting its epimerase activity. sci-hub.seacs.orgbeilstein-journals.org This prevents the overproduction of sialic acids. Mutations in this allosteric site that prevent CMP-Neu5Ac binding can lead to the overproduction and excretion of sialic acid, a condition known as sialuria. nih.govsci-hub.se Other regulatory mechanisms for GNE include tetramerization promoted by its substrate UDP-GlcNAc and phosphorylation by protein kinase C. nih.govscispace.comresearchgate.net

Another key regulated enzyme is N-acetylneuraminate lyase (NAL), also known as N-acetylneuraminate aldolase (NanA). uniprot.orgnih.gov This enzyme catalyzes the reversible cleavage of Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate. uniprot.orgmerckmillipore.comnih.gov While it is involved in the catabolic direction in bacteria, the reverse reaction can be used for the synthesis of sialic acid. nih.govnih.gov The activity of N-acetylneuraminate lyase can be inhibited by various compounds, including p-chloromercuribenzoate, N-bromosuccinimide, and Cu²⁺ ions. uniprot.org

Table 2: Enzyme-Specific Regulation in Neu5Ac Metabolism
EnzymeAbbreviationPathwayRegulatory Mechanism
UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinaseGNEBiosynthesisFeedback inhibition by CMP-Neu5Ac. nih.govscispace.comsci-hub.seresearchgate.net Also regulated by substrate-induced tetramerization and phosphorylation. nih.govscispace.comresearchgate.net
N-acetylneuraminate lyase (N-acetylneuraminic acid aldolase)NPL / NanACatabolismInhibited by compounds such as p-chloromercuribenzoate and Cu²⁺ ions. uniprot.org Its expression is also hormonally regulated in some mammalian tissues. plos.orgnih.gov

Biological Functions and Molecular Mechanisms of N Acetyl Alpha Neuraminic Acid

Role as Terminal Glycan Component in Glycoconjugates

As the terminal sugar on many glycan structures, N-Acetyl-alpha-neuraminic acid holds a crucial position that influences the function and recognition of the molecules to which it is attached. nih.gov This terminal placement is fundamental to its roles in various biological phenomena.

This compound is a key component of glycoproteins and glycolipids on the cell surface of animals and humans. guidechem.com In these structures, it is typically found at the non-reducing end of oligosaccharide chains. nih.gov This terminal positioning, combined with its negative charge at physiological pH, contributes significantly to the physicochemical properties of the cell surface. wikipedia.org

One of the most well-documented roles of Neu5Ac is as a crucial component of gangliosides, which are sialic acid-containing glycolipids particularly abundant in the neuronal membranes of the brain. nih.govwikipedia.org Its presence at the terminus of brain gangliosides is integral to regulating molecular interactions and brain plasticity. nih.gov The initial discovery of what was named "neuraminic acid" was in brain glycolipids, highlighting its importance in neural tissue from the earliest research. nih.gov

Glycoconjugate ClassLocationKey Function of this compound
GlycoproteinsCell membranes, mucinsCell recognition, receptor function, immune modulation
Glycolipids (Gangliosides)Neuronal membranesNeuronal plasticity, molecular interactions
MucinsMucous membranesPathogen barrier, lubrication

This compound is also a fundamental constituent of various oligosaccharides and polysaccharides. nih.govguidechem.com A significant example is its presence in human milk oligosaccharides (HMOs), where it is a key monosaccharide block. nih.gov In HMOs, Neu5Ac is predominantly bound to other sugars, forming structures such as 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL). nih.gov Approximately 14% to 33% of HMOs are cross-linked with Neu5Ac. nih.gov

In the form of polysialic acid, a linear homopolymer of this compound, it plays a unique role in the nervous system. chemicalbook.com This large, negatively charged polymer is an unusual post-translational modification found on neural cell adhesion molecules (NCAMs). chemicalbook.com The strong negative charge of polysialic acid prevents the cross-linking of NCAMs between cells, a mechanism crucial for regulating cell adhesion and plasticity in the synapse. chemicalbook.com

Involvement in Intercellular and Molecular Recognition Processes

The terminal position of this compound on cell surface glycans makes it a primary point of contact in intercellular and molecular recognition events. nih.govchemicalbook.com

Cell surface glycoproteins containing this compound are critical for cell recognition and adhesion. chemicalbook.com The interaction between sialic acid-binding immunoglobulin-like lectins (Siglecs) and Neu5Ac is a key example of its role in mediating cellular interactions. nih.gov These interactions are vital for various physiological processes. nih.gov

The overexpression of sialic acid-rich glycoproteins on the surface of metastatic cancer cells creates a high negative charge on their membranes. chemicalbook.com This increased negative charge leads to repulsion between cells, which is thought to facilitate the entry of these cancer cells into the bloodstream. chemicalbook.com

This compound plays a dual role in host-pathogen interactions. On the host side, it can act as a receptor for pathogens. For instance, influenza viruses utilize Neu5Ac residues on the surface of mucous cells to attach and initiate infection via their hemagglutinin protein. wikipedia.org

Conversely, some pathogenic bacteria have evolved to use Neu5Ac to their advantage through a strategy known as molecular mimicry. oup.com These pathogens can decorate their own cell surfaces with Neu5Ac, mimicking the host's cellular structures. nih.govoup.com This allows them to evade the host's immune system. nih.gov Bacteria such as Neisseria gonorrhoeae, Neisseria meningitidis, Campylobacter jejuni, and Haemophilus influenzae can acquire Neu5Ac from the host environment and incorporate it into their surface lipooligosaccharides or capsular polysaccharides. nih.govnih.gov This molecular mimicry can prevent the activation of the host's complement system. chemicalbook.com

PathogenMechanism involving this compoundConsequence
Influenza VirusBinds to host cell surface Neu5Ac via hemagglutinin.Host cell infection. wikipedia.org
Neisseria gonorrhoeaeIncorporates host Neu5Ac into its lipooligosaccharide.Evasion of host immune surveillance. nih.gov
Haemophilus influenzaeUtilizes host Neu5Ac for its own cell surface.Facilitates attachment to host cells. nih.gov

Immunomodulatory Activities

The presence and type of sialic acids on cell surfaces are involved in the immune system's ability to differentiate between self and foreign entities. nih.gov this compound can act as a "biological mask," preventing the recognition of underlying glycan structures by immune receptors. nih.gov

The interaction of Neu5Ac with Siglecs, a family of sialic acid-binding lectins expressed on immune cells, is a critical aspect of its immunomodulatory function. nih.gov Many of these interactions, particularly with inhibitory Siglecs, can down-regulate the host's immune response. oup.com This is a mechanism that can be exploited by pathogens displaying Neu5Ac on their surfaces to dampen the immune attack against them. oup.com

Furthermore, the overexpression of this compound is closely associated with malignant transformations, making it a target in the development of cancer vaccines. nih.gov Research has explored how chemical modifications of Neu5Ac can enhance its immunogenicity to provoke a robust immune response against cancer cells. nih.gov

Differentiation of Self and Foreign Antigens

This compound (Neu5Ac), the most prevalent form of sialic acid in humans, plays a pivotal role in the immune system's ability to distinguish between the body's own cells ("self") and foreign invaders ("non-self"). nih.govakadeum.com This distinction is fundamental to preventing autoimmune reactions and mounting effective immune responses against pathogens. Neu5Ac acts as a crucial "self" marker on the surface of healthy cells. nih.gov It is a key component of the glycocalyx, the dense layer of carbohydrates that coats the cell surface. Within this complex environment, Neu5Ac typically occupies the terminal position on glycan chains of glycoproteins and glycolipids. nih.gov

This terminal positioning of Neu5Ac creates a specific "self-associated molecular pattern" (SAMP). nih.gov This molecular signature is recognized by various receptors on immune cells, signaling that the cell is part of the host and should not be attacked. The immune system is trained to recognize these self-antigens, which are produced by the body's own cells, and to differentiate them from non-self antigens found on foreign entities like bacteria, viruses, and other pathogens. akadeum.com The presence and specific presentation of Neu5Ac are therefore critical for maintaining immune homeostasis and preventing the immune system from targeting its own tissues.

Interaction with Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs)

The recognition of this compound as a self-marker is primarily mediated by a family of receptors known as Sialic acid-binding immunoglobulin-like lectins (Siglecs). nih.gov Siglecs are a type of I-type lectin expressed on the surface of various immune cells, including macrophages, neutrophils, and natural killer (NK) cells. nih.govresearchgate.net These receptors have a binding preference for sialic acids, and their interaction with Neu5Ac-containing glycans on host cells typically triggers inhibitory signals within the immune cell. mdpi.com This inhibitory signaling is a key mechanism for preventing immune activation against healthy host cells.

The binding specificity of Siglecs to sialic acids is influenced by the type of sialic acid and the way it is linked to the underlying glycan chain. For instance, different Siglecs can distinguish between α2,3- and α2,6-linked sialic acids. researchgate.net Research has shown that specific functional groups on the sialic acid molecule are critical for this interaction. For example, the hydroxyl group at the C-9 position of N-acetylneuraminic acid is required for binding to all five studied Siglecs, suggesting it forms a hydrogen bond within the binding site. nih.gov Modifications to the N-acetyl group can also significantly affect binding affinity, with some Siglecs showing a preference for certain modifications over others. nih.gov

The interaction between Neu5Ac and Siglecs is a dynamic process that contributes significantly to the regulation of immune responses. By recognizing the SAMP presented by Neu5Ac, Siglecs help to maintain a state of immune tolerance towards the body's own tissues.

Mechanisms of Immune Evasion

The crucial role of this compound in self-recognition is exploited by both pathogens and cancer cells to evade the host's immune system. mdpi.comresearchgate.net Many pathogens have evolved mechanisms to either synthesize their own sialic acids or to scavenge them from the host and display them on their surfaces. researchgate.net This molecular mimicry allows the pathogen to be coated in "self" markers, effectively camouflaging it from the immune system. When these sialylated pathogens encounter immune cells, they can engage with inhibitory Siglec receptors, dampening the immune response and promoting the pathogen's survival within the host. nih.gov For example, pathogens with surface sialic acids can interact with Siglec-9 on neutrophils, leading to a reduced release of antimicrobial agents like elastase. nih.gov

Similarly, cancer cells often exhibit altered glycosylation patterns, a phenomenon known as aberrant sialylation. mdpi.com This can involve the overexpression of sialic acids on the tumor cell surface, creating a "hypersialylated" phenotype. mdpi.com This dense coat of Neu5Ac can act as a shield, masking tumor-associated antigens that would otherwise be recognized by the immune system. Furthermore, the increased sialylation on cancer cells can lead to the engagement of inhibitory Siglecs on immune cells, such as neutrophils and NK cells, thereby suppressing their anti-tumor activity. mdpi.com This immune evasion strategy contributes to tumor growth and metastasis. researchgate.net Research has shown that removing these sialic acids from the surface of tumor cells can enhance the ability of immune cells to kill them. mdpi.com

Neurobiological Significance

Role in Brain Development and Cognitive Function

This compound is exceptionally abundant in the human brain, where it plays a fundamental role in development and cognitive function. nih.govanthropogeny.org It is a critical component of neuronal membranes, primarily as a constituent of gangliosides. anthropogeny.orgwikipedia.org The concentration of sialic acid in the human brain is significantly higher than in other mammals, including chimpanzees, suggesting its importance in the evolution of human cognitive abilities. anthropogeny.org

During early brain development, Neu5Ac is essential for processes such as neurite outgrowth and synaptogenesis. researchgate.net Dietary supplementation with sialic acid has been shown to enhance learning and memory in various studies. researchgate.netucsd.edu The presence of Neu5Ac in gangliosides and glycoproteins is crucial for the proper formation and function of synapses, the junctions between neurons where communication occurs. A deficiency in cellular Neu5Ac has been linked to neurological deficits, including cognitive impairment. nih.gov

Regulation of Brain Plasticity

Brain plasticity, the ability of the brain to reorganize its structure and function in response to experience, is a cornerstone of learning and memory. This compound, particularly in the form of polysialic acid (polySia), is a key regulator of this process. nih.govnih.gov PolySia is a long, linear polymer of α2,8-linked N-acetylneuraminic acid residues that is prominently attached to the neural cell adhesion molecule (NCAM). anthropogeny.orgnih.gov

The large, negatively charged polySia chain modulates the adhesive properties of NCAM, thereby influencing cell-cell interactions. nih.gov This modulation is critical for processes that require structural remodeling, such as neuronal migration, axon guidance, and synaptic plasticity. nih.gov In the adult brain, polySia expression is largely restricted to regions that retain a high degree of plasticity, such as the hippocampus, which is vital for learning and memory. anthropogeny.org The regulation of polySia levels is therefore a critical mechanism for controlling the brain's capacity for change.

Integration into Neuronal Gangliosides

A significant portion of the this compound in the brain is incorporated into glycolipids known as gangliosides. wikipedia.orgnih.gov Gangliosides are a defining feature of neuronal membranes and are particularly concentrated in the synaptic regions. anthropogeny.orgwikipedia.org They consist of a ceramide lipid anchor and a complex oligosaccharide chain that contains one or more sialic acid residues. researchgate.net

Antiadhesive Function

This compound (Neu5Ac) plays a significant role in preventing the adhesion of pathogenic bacteria to host tissues, a critical initial step in the process of infection. nih.gov Certain bacterial pathogens can utilize Neu5Ac released by the host or other bacteria, incorporating it onto their own cell surfaces. This action facilitates their attachment to the host's cells. nih.gov

The antiadhesive property of Neu5Ac stems from its ability to competitively bind to sialic acid (Sia) receptors present on the surface of bacteria. This competitive adherence means that fewer Sia receptors on the bacteria are available to connect with the specific Sia receptors on host cells, thereby diminishing the bacteria's capacity to attach and initiate infection. nih.gov This mechanism has been noted as a defense against pathogens such as N. meningitidis, C. jejuni, and H. influenzae. nih.gov

Antioxidative Activity

This compound exhibits notable antioxidative properties. It has been identified as a potent scavenger of active oxygen species. researchgate.net Research has shown that monomeric Neu5Ac can be oxidized under physiological conditions by an equimolar amount of cytotoxic hydrogen peroxide, which results in the formation of a safe, decarboxylated product. researchgate.net

Signaling Molecule Functions

Beyond its structural roles, this compound functions as a signaling molecule, participating in a variety of pathophysiological processes. nih.gov As a key component of cell surface glycans, it acts as a "bridge" molecule, facilitating communication between cells and with the extracellular matrix. rsc.orgzhanggroup.org Its involvement in cellular recognition and signaling is crucial for numerous biological events. nih.govzhanggroup.org

Recent studies have highlighted the role of this compound in modulating specific intracellular signaling pathways, with a notable example being the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) pathway. nih.gov The Rho/ROCK pathway is a critical regulator of cellular functions, including the organization of the cytoskeleton, cell contraction, and migration. nih.govmdpi.com It is a major downstream effector of the small GTPase RhoA. wikipedia.org

Evidence suggests that elevated levels of Neu5Ac are associated with the activation of the RhoA signaling pathway. nih.gov This activation is significant because the Rho/ROCK pathway is deeply involved in processes such as cardiac fibrosis. nih.gov The activation of RhoA by Neu5Ac may contribute to the fibrosis of the left atrium, which is implicated in the progression and maintenance of atrial fibrillation. nih.gov The Rho/ROCK pathway itself is a serine-threonine specific protein kinase that regulates the shape and movement of cells by acting on the cytoskeleton. wikipedia.org Statins, which are known to have atheroprotective effects, inhibit the synthesis of molecules necessary for the function of the Rho/ROCK pathway, further underscoring the pathway's importance in cardiovascular health. nih.gov

Role of N Acetyl Alpha Neuraminic Acid in Cellular and Pathophysiological Processes

Implications in Infectious Diseases

Neu5Ac is a key molecule in the interplay between hosts and various pathogens, including viruses and bacteria. Its presence on host cell surfaces can be exploited by microbes for attachment and invasion, while its incorporation into microbial structures can serve as a mechanism for immune evasion.

Viral Pathogenesis and Receptor Function (e.g., Influenza virus)

N-Acetyl-alpha-neuraminic acid serves as a crucial receptor for the influenza A virus, mediating the initial attachment of the virus to host cells. wikipedia.orgnih.gov The hemagglutinin (HA) protein on the surface of the influenza virus recognizes and binds to sialic acid residues on the glycoproteins of the host's respiratory epithelial cells. asm.org This interaction is a critical first step in the viral infection cycle. asm.org

The specificity of this binding is a key determinant of the virus's host range. Human influenza viruses preferentially bind to Neu5Ac linked to galactose via an α-2,6 linkage, which is abundant in the human upper respiratory tract. nih.gov In contrast, avian influenza viruses tend to recognize α-2,3-linked sialic acids, which are more common in the avian gastrointestinal tract. nih.gov

The neuraminidase (NA) enzyme, another major surface protein of the influenza virus, has the opposing function of cleaving sialic acid residues. asm.orgfrontiersin.org This activity is essential for the release of newly formed virus particles from the infected cell, preventing their aggregation at the cell surface and facilitating the spread of the virus to other cells. frontiersin.org The balance between the HA's receptor-binding activity and the NA's receptor-destroying activity is crucial for efficient viral replication and transmission. asm.org

Viral ComponentFunction related to this compoundSignificance in Pathogenesis
Hemagglutinin (HA) Binds to Neu5Ac on host cell surfaces. wikipedia.orgasm.orgMediates viral attachment and entry into host cells, determining host specificity. nih.govasm.org
Neuraminidase (NA) Cleaves Neu5Ac from host cells and viral particles. asm.orgfrontiersin.orgFacilitates the release of progeny virions and prevents viral aggregation. frontiersin.org

Bacterial Pathogenesis and Virulence (e.g., Neisseria meningitidis, Campylobacter jejuni, Haemophilus influenzae)

Several bacterial pathogens have evolved mechanisms to utilize host-derived this compound to enhance their survival and virulence. This strategy, known as molecular mimicry, allows bacteria to evade the host's immune system.

Neisseria meningitidis , a major cause of bacterial meningitis, possesses a polysaccharide capsule composed of polymers of sialic acid. oup.com Specifically, serogroup B and C strains have capsules made of α-2,8-linked and α-2,9-linked polysialic acid, respectively. This capsule is a critical virulence factor, protecting the bacterium from phagocytosis and complement-mediated lysis. oup.com The bacterium can synthesize its own sialic acid, with the product of the siaA gene catalyzing the initial step in this process. oup.com

Campylobacter jejuni , a common cause of gastroenteritis, can incorporate Neu5Ac into its lipo-oligosaccharide (LOS). nih.gov This sialylation of the LOS can create structures that mimic human gangliosides, such as GM1. nih.gov This molecular mimicry is thought to be a factor in the development of Guillain-Barré syndrome, an autoimmune disorder that can follow a C. jejuni infection. The bacterium has multiple genes encoding N-acetylneuraminic acid synthetase (neuB), with neuB1 being identified as the key gene involved in the sialylation of its LOS. nih.gov

Haemophilus influenzae , particularly nontypeable strains (NTHi), are exclusively human pathogens that have adapted to scavenge Neu5Ac from the host environment. nih.govasm.org NTHi incorporates sialic acid into its lipooligosaccharide (LOS), which is crucial for its resistance to the host's complement system and for the formation of biofilms. nih.govasm.org The bacterium has evolved to preferentially utilize Neu5Ac over other forms of sialic acid, which is believed to be an adaptation to the human host, who does not naturally produce other forms like N-glycolylneuraminic acid (Neu5Gc). asm.orgasm.org

Bacterial PathogenRole of this compoundVirulence Mechanism
Neisseria meningitidis Component of the polysaccharide capsule. oup.comImmune evasion (anti-phagocytic, resistance to complement). oup.com
Campylobacter jejuni Incorporation into lipo-oligosaccharide (LOS) to mimic host gangliosides. nih.govMolecular mimicry, potential trigger for autoimmune responses. nih.gov
Haemophilus influenzae Scavenged from the host and incorporated into LOS. nih.govasm.orgSerum resistance, biofilm formation, immune evasion. nih.govasm.org

Association with Cardiovascular Pathologies

Elevated levels of this compound in the plasma have been identified as a potential biomarker for the progression of cardiovascular diseases, including coronary artery disease and atherosclerosis.

Role in Coronary Artery Disease Progression

Several studies have demonstrated a significant association between increased plasma concentrations of Neu5Ac and the severity of coronary artery disease (CAD). ahajournals.orgnih.gov A metabolomics study identified elevated Neu5Ac as a key metabolic marker during the progression of CAD. ahajournals.org Further research has shown that serum Neu5Ac levels are positively correlated with the Gensini score, a measure of the severity of coronary atherosclerosis. nih.gov Mechanistically, Neu5Ac has been shown to trigger myocardial injury by activating the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. ahajournals.orgnih.gov

Involvement in Atherosclerosis Development

This compound is also implicated in the development of atherosclerosis. nih.gov Elevated levels of circulating Neu5Ac are associated with the progression of atherosclerosis. nih.gov One proposed mechanism is that Neu5Ac can induce endothelial dysfunction and promote an inflammatory response, which are key events in the initiation and progression of atherosclerotic plaques. researchgate.net Specifically, Neu5Ac has been found to promote endothelial pyroptosis, a form of programmed cell death that contributes to inflammation. nih.gov Furthermore, the desialylation of low-density lipoproteins (LDL) by neuraminidases, which increases the level of free Neu5Ac, can lead to increased uptake of LDL by macrophages, a critical step in the formation of foam cells and the development of fatty streaks in arteries. ahajournals.org

Cardiovascular PathologyAssociation with this compoundProposed Mechanism(s)
Coronary Artery Disease (CAD) Elevated plasma Neu5Ac levels correlate with disease progression. ahajournals.orgnih.govActivation of Rho/ROCK signaling pathway leading to myocardial injury. ahajournals.orgnih.gov
Atherosclerosis Increased circulating Neu5Ac is associated with atherosclerosis progression. nih.govInduction of endothelial dysfunction and pyroptosis; involvement in LDL modification and uptake by macrophages. nih.govresearchgate.netahajournals.org

Involvement in Oncogenesis and Tumor Biology

Increased sialylation on the cancer cell surface can modulate cell adhesion, contributing to the detachment of tumor cells from the primary tumor and their subsequent invasion into surrounding tissues and the bloodstream. Sialic acid-containing structures, such as sialyl-Tn antigen, are considered tumor-associated antigens and are often overexpressed in various carcinomas. frontiersin.org

Gangliosides, which are sialic acid-containing glycosphingolipids, are also significantly altered in cancer. For example, the disialoganglioside GD3, which contains two sialic acid residues, is overexpressed in neuroendocrine tumors like melanoma and is thought to support metastasis and angiogenesis. nih.gov The enzymes that synthesize these complex gangliosides, such as GD3 synthase, which adds a sialic acid residue to GM3, play a crucial role in this process. nih.gov

Furthermore, the dense layer of sialic acids on the tumor cell surface can mask underlying antigens, thereby helping the cancer cells to evade recognition and destruction by the immune system. nih.gov

Aspect of Tumor BiologyRole of this compoundExamples of Involved Molecules
Tumor Progression Increased cell surface sialylation. ucsd.edunih.govSialyl-Tn antigen. frontiersin.org
Metastasis Altered cell adhesion and motility.Disialoganglioside GD3. nih.gov
Immune Evasion Masking of tumor antigens. nih.govSialylated glycoproteins and glycolipids on the cell surface.

Contributions to Other Inflammatory and Degenerative Conditions

The influence of this compound extends beyond oncology, playing a role in various conditions characterized by inflammation and cellular degeneration.

Sialic acids are involved in modulating inflammatory responses. rsc.orgmdpi.com The non-human sialic acid, N-glycolylneuraminic acid (Neu5Gc), which can be incorporated into human tissues from dietary sources like red meat, is particularly noteworthy. frontiersin.org Since humans cannot synthesize Neu5Gc, its presence can trigger an immune response and the production of anti-Neu5Gc antibodies, leading to chronic inflammation, a condition sometimes referred to as "xenosialitis". oup.comfrontiersin.org This type of inflammation is believed to fuel inflammation-induced cancer and cancer-associated inflammation. oup.com More broadly, this compound itself has been shown to possess antioxidant properties and can modulate immune-inflammatory signaling in the gut and liver, suggesting a complex role in regulating systemic inflammation. rsc.orgmdpi.com

This compound is highly enriched in the human brain, where it exists as a terminal component of gangliosides and polysialic acid chains. nih.gov It is essential for proper brain development and cognition. nih.gov Sialic acid regulates molecular interactions and brain plasticity, and exogenous administration has been shown in some studies to improve memory and cognitive performance. nih.gov While direct causation is complex, disruptions in the processes involving sialic acid, such as N-terminal acetylation which is a prevalent protein modification, are linked to certain neurodevelopmental syndromes. nih.gov For example, variants in the NAA15 gene, which is part of an N-terminal acetyltransferase complex, lead to a neurodevelopmental disorder with a wide array of manifestations affecting the brain and cognitive development. nih.gov

Defects in the transport of free this compound can lead to a group of rare genetic disorders known as lysosomal storage diseases. nih.govresearchgate.net Normally, after the breakdown of glycoconjugates within the lysosome, free sialic acid is transported out into the cytoplasm for reuse. In N-acetylneuraminic acid storage disease, this transport mechanism is defective due to mutations in the SLC17A5 gene, which encodes a lysosomal membrane protein called sialin. researchgate.net

This defect causes free this compound to accumulate within the lysosomes. nih.govresearchgate.net The pathophysiology of these diseases stems from this accumulation. These disorders exist on a spectrum, from a severe infantile form known as Infantile Sialic Acid Storage Disease (ISSD) to a more slowly progressive adult form called Salla disease. researchgate.net The clinical presentation can include severe psychomotor retardation, ataxia, hepatosplenomegaly, and skeletal abnormalities. nih.govresearchgate.net

Table 3: Lysosomal Storage Diseases Associated with this compound

Disease Name Gene Defective Protein Primary Consequence Reference
N-acetylneuraminic acid storage disease (general) SLC17A5 Sialin (lysosomal transporter) Accumulation of free sialic acid in lysosomes. researchgate.net
Salla Disease (milder form) SLC17A5 Sialin (lysosomal transporter) Slow, progressive neurodegeneration. researchgate.net

Post-Glycosylation Modifications and Their Biological Impact

This compound (Neu5Ac), after its incorporation into glycoconjugates, can undergo a variety of chemical modifications. These post-glycosylation modifications dramatically increase the structural diversity of sialic acids, creating a complex language that mediates a wide range of biological phenomena. nih.govnih.gov The most common and well-studied of these modifications is O-acetylation, but other substitutions also contribute to the functional repertoire of sialoglycans. nih.govresearchgate.net These modifications are dynamically regulated by specific enzymes, such as sialic acid-specific O-acetyltransferases (SOATs) that add acetyl groups and sialic acid O-acetylesterases (SIAEs) that remove them. tue.nlnih.gov

O-Acetylation and its Influence on Sialidase Cleavage and Pathogenicity

O-acetylation is the most widespread modification of sialic acids in nature. nih.gov This process involves the addition of an acetyl group to the hydroxyl groups at various positions along the nine-carbon backbone of this compound, most commonly at the C-4, C-7, C-8, and C-9 positions. nih.govtue.nl This seemingly minor addition has profound consequences, particularly in its ability to modulate the cleavage of sialic acid by sialidases (also known as neuraminidases) and to influence the course of infectious and other diseases. nih.govacs.org

Influence on Sialidase Cleavage: The presence of an O-acetyl group can sterically hinder the active site of sialidase enzymes, making the sialic acid residue a poor substrate for cleavage. nih.gov This resistance to enzymatic release is a critical factor in host-pathogen interactions. For example, 9-O-acetylation of sialic acids can inhibit the action of sialidases from influenza A and B viruses. acs.org Similarly, equine α2-macroglobulin, a potent inhibitor of human influenza A virus, contains 4-O-acetylated sialic acids. This modification confers resistance to cleavage by viral neuraminidases, allowing the glycoprotein (B1211001) to function as a decoy receptor that traps the virus. nih.gov This protective mechanism highlights how O-acetylation can directly impact viral pathogenesis by interfering with a crucial step in the viral life cycle. nih.govnih.gov

Role in Pathogenicity: The influence of O-acetylation extends beyond viral infections to bacterial pathogenicity and cancer biology.

Bacterial Infections: In Group B Streptococcus (GBS), a leading cause of neonatal meningitis, the capsular sialic acids are partially O-acetylated. portlandpress.comucsd.edu This modification has a dual role. On one hand, it can create immunogenic epitopes. ucsd.edu On the other, it impairs the ability of GBS to suppress the host's innate immune response. Sialic acids on the GBS surface typically engage Siglec-9, a receptor on neutrophils, to suppress their activation. However, O-acetylation reduces this interaction, leading to increased neutrophil activation and more effective bacterial killing. portlandpress.com Therefore, the level of O-acetylation can directly attenuate GBS virulence. portlandpress.com

Cancer: Alterations in sialic acid O-acetylation patterns are frequently observed in cancer. nih.govnih.gov In colorectal carcinomas, there is a notable decrease in the concentration of O-acetylated sialic acids in colonic mucin. nih.gov Conversely, the ganglioside 9-O-acetyl-GD3 is found in increased amounts in melanomas and basal cell carcinomas. nih.gov The 9-O-acetylation of the ganglioside GD3 has been shown to prevent its internalization and subsequent accumulation in mitochondria, a process that would otherwise induce apoptosis (programmed cell death). nih.gov This modification may therefore contribute to the survival and proliferation of cancer cells.

The following table summarizes key research findings on the impact of O-acetylation of this compound.

Biological ContextPosition of O-AcetylationObserved EffectReference(s)
Influenza Virus 4-O-AcConfers resistance to viral neuraminidase cleavage, enabling host glycoproteins to act as decoy receptors. nih.gov
Group B Streptococcus 7/8/9-O-AcReduces bacterial interaction with neutrophil Siglec-9, leading to decreased immune suppression and attenuated virulence. portlandpress.com
Melanoma 9-O-AcIncreased levels on ganglioside GD3; prevents internalization and apoptosis, potentially promoting cancer cell survival. nih.govnih.gov
Colorectal Carcinoma Not specifiedDecreased concentration of O-acetylated sialic acids in colonic mucin. nih.gov

Other O-Substitutions and their Functional Consequences

While O-acetylation is the most common modification, the hydroxyl groups of this compound can be substituted with other chemical groups, further expanding its structural and functional diversity. nih.gov These modifications, which include O-methylation, sulfation, phosphorylation, and lactylation, are generally less common or less studied than O-acetylation, but they play important roles in fine-tuning biological recognition events. nih.govresearchgate.netnih.gov

The enzymatic machinery for these modifications, such as methyltransferases and sulfotransferases, utilizes specific donors like S-adenosylmethionine (for methyl groups) and 3′-phosphoadenosine 5′-phosphosulfate (for sulfate (B86663) groups) to modify the sialic acid molecule. nih.gov

The functional consequences of these substitutions are varied:

O-Methylation: The presence of a methyl group can, similar to an acetyl group, influence the binding of proteins and pathogens.

Sulfation: Sulfated sialic acids contribute to the high negative charge of glycoconjugates, which is important for cell-cell repulsion and for modulating the binding of various ligands.

Phosphorylation: This modification can play a role in cellular signaling pathways.

Lactylation: The addition of a lactyl group is another way to increase the chemical diversity of the sialic acid terminal structures. nih.gov

Like O-acetylation, these modifications can affect the susceptibility of sialic acid to cleavage by sialidases and alter recognition by sialic acid-binding lectins, thereby modulating cell adhesion, signaling, and host-pathogen interactions. nih.gov

The table below outlines other O-substitutions on this compound and their known or proposed functions.

O-SubstitutionDonor MoleculePotential Functional ConsequencesReference(s)
Methylation S-adenosylmethionineAlters molecular recognition and protein binding. nih.govnih.gov
Sulfation 3′-phosphoadenosine 5′-phosphosulfateIncreases negative charge; modulates ligand binding and cell-cell interactions. nih.govnih.gov
Phosphorylation Not specifiedMay be involved in cellular signaling processes. nih.govresearchgate.net
Lactylation Not specifiedIncreases structural diversity of sialoglycans. nih.govresearchgate.net

Advanced Analytical Methodologies for N Acetyl Alpha Neuraminic Acid

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of Neu5Ac, providing high sensitivity and specificity. These methods allow for the separation of Neu5Ac from complex mixtures and its subsequent detection and quantification with a high degree of accuracy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for the simultaneous detection and stability analysis of Neu5Ac and its derivatives. A key challenge in the analysis of Neu5Ac is its potential to form intramolecular lactones, which can complicate quantification. Researchers have developed HPLC-MS methods to overcome these challenges.

One such method allows for the simultaneous separation and detection of underivatized Neu5Ac, its 1,7-lactone, and its γ-lactone without the need for derivatization, which can sometimes introduce artifacts. nih.govresearchgate.net This approach utilizes a C8 reversed-phase column and employs [13C3]Neu5Ac as an internal standard to ensure accurate quantification. nih.gov A significant aspect of this research was the investigation of the stability of the 1,7-lactone under various conditions, as it is prone to conversion to the more stable γ-lactone and eventually to the free acid form. nih.gov

The fragmentation pattern of Neu5Ac in the mass spectrometer is a key aspect of its identification. Under specific collision energy, the precursor ion with a mass-to-charge ratio (m/z) of 308.1, corresponding to Neu5Ac, fragments to produce characteristic product ions. nih.gov

Table 1: HPLC-MS Fragmentation of N-Acetyl-alpha-neuraminic acid

Precursor Ion (m/z) Major Fragment Ions (m/z)
308.1 170.0, 98.1, 87.0

Data sourced from a study on the HPLC-MS analysis of Neu5Ac and its lactones. nih.gov

This detailed understanding of the fragmentation pattern is crucial for the specific and sensitive detection of Neu5Ac in complex biological samples.

Targeted metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a vital technique for the absolute quantification of Neu5Ac in biological samples. This approach offers high specificity and sensitivity, making it suitable for identifying and quantifying metabolites that may serve as biomarkers for disease.

In one study, a tandem LC-MS-based approach was employed for the targeted analysis of Neu5Ac. ahajournals.org This method utilized an isotope-labeled internal standard for precise quantification. The chromatographic separation was achieved on an ACQUITY UPLC BEH Amide column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water with additives. ahajournals.org The use of negative ion mode in the LC-MS analysis was instrumental in identifying Neu5Ac as a significant metabolic marker. ahajournals.org

The developed targeted LC-MS/MS method provides the necessary precision for quantifying Neu5Ac levels, which has been identified as a potential metabolic marker in certain disease states. ahajournals.org

Table 2: LC-MS Parameters for Targeted Neu5Ac Analysis

Parameter Specification
Chromatography
Column ACQUITY UPLC BEH Amide (2.1×50 mm, 1.7 µm)
Mobile Phase A Acetonitrile/water (1:1) with 0.015% formic acid and 10 mmol/L ammonium (B1175870) acetate
Mobile Phase B Acetonitrile/water (9:1) with 0.015% formic acid and 10 mmol/L ammonium acetate
Flow Rate 0.4 mL/min
Mass Spectrometry
System Triple quadrupole tandem liquid chromatography-mass spectrometry (LCMS8050, Shimadzu)
Ionization Mode Negative

Details from a targeted metabolomic study of Neu5Ac. ahajournals.org

Spectroscopic Approaches

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a non-destructive and highly informative means of analyzing Neu5Ac. These techniques can provide detailed structural information and are also amenable to quantitative applications.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a valuable technique for the purity assessment and quantification of Neu5Ac and its derivatives. researchgate.netnih.gov This method is particularly useful for the analysis of synthesized standards that are used for the identification and quantification of these compounds in biological samples. researchgate.netnih.gov

The principle of qNMR relies on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. By comparing the integral of a signal from the analyte to that of a known amount of an internal standard, the concentration of the analyte can be accurately determined. mdpi.com For Neu5Ac and its acetylated derivatives, the N-acetyl group protons can be selected as the target signals for quantification. mdpi.com The simplicity and speed of 1H-NMR spectroscopy, which does not require calibration curves when using an internal standard, make it an efficient analytical tool. mdpi.com

Electrochemical Assays

Electrochemical methods represent a promising frontier for the detection of Neu5Ac, offering the potential for rapid, cost-effective, and portable analysis. Research in this area is focused on developing selective and sensitive assays that can be applied in various settings.

Recent advancements have led to the development of non-enzymatic electrochemical methods for the assay of Neu5Ac. maynoothuniversity.ie These approaches circumvent the need for enzymes, which can be costly and have limited stability, thus offering a more robust and economical alternative.

One such method is a single-step electrochemical assay based on a chemoreceptor, ferroceneboronic acid (FcBA). maynoothuniversity.ie This technique allows for the rapid assay of Neu5Ac within a linear dynamic range of 0.1-5.5 mM, with a limit of detection of 30 µM. maynoothuniversity.ie A key advantage of this method is its ability to avoid interference from other saccharides. maynoothuniversity.ie The underlying principle involves the interaction between the chemoreceptor and Neu5Ac, which can be monitored electrochemically. Theoretical calculations, such as Density Functional Theory, have been used to understand the stability of the complex formed between the chemoreceptor and Neu5Ac. maynoothuniversity.ie

Another non-enzymatic approach utilizes the competitive binding of Neu5Ac with a boronic acid derivative, (thiophen-3-yl)boronic acid, in a redox indicator displacement assay. rsc.orgrsc.org This method leverages the well-established interaction between boronic acids and diols, which are present in the structure of Neu5Ac. rsc.orgrsc.org

These developments in non-enzymatic electrochemical detection pave the way for the creation of simple and efficient sensors for the quantification of this compound.

Table 3: Mentioned Compound Names

Compound Name Abbreviation
This compound Neu5Ac
Ferroceneboronic acid FcBA
(thiophen-3-yl)boronic acid

Enzymatic Detection Methods

Enzymatic methods for the detection of this compound (Neu5Ac) offer high specificity and sensitivity, leveraging the catalytic activity of enzymes that either act on Neu5Ac or produce it as a product. These assays are often designed as coupled enzyme systems, where the product of one reaction becomes the substrate for a subsequent, easily measurable reaction.

Coupling with Lactate (B86563) Dehydrogenase or Pyruvate (B1213749) Oxidase

A common enzymatic approach for the quantification of Neu5Ac involves its cleavage by N-acetylneuraminate lyase (NAL), which catalyzes the reversible breakdown of Neu5Ac into N-acetyl-D-mannosamine (ManNAc) and pyruvate. The pyruvate generated in this reaction can then be quantified using a coupled enzymatic assay with either lactate dehydrogenase (LDH) or pyruvate oxidase.

In the LDH-coupled assay, pyruvate is reduced to lactate, a reaction that is accompanied by the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the amount of pyruvate, and thus to the original amount of Neu5Ac. This method has been utilized to determine the steady-state kinetic parameters for the cleavage of Neu5Ac by NAL. mdpi.com

Alternatively, pyruvate oxidase can be used to oxidize pyruvate, producing acetyl phosphate, carbon dioxide, and hydrogen peroxide. The hydrogen peroxide can then be measured colorimetrically or fluorometrically, providing an indirect measure of the initial Neu5Ac concentration. These coupled assays provide a robust and reliable means of quantifying Neu5Ac in various samples.

Table 1: Key Enzymes in Coupled Assays for this compound Detection
EnzymeRole in AssayCoupled EnzymeMeasured Product/Substrate
N-acetylneuraminate lyase (NAL)Cleaves Neu5Ac to produce pyruvateLactate Dehydrogenase (LDH)NADH consumption
N-acetylneuraminate lyase (NAL)Cleaves Neu5Ac to produce pyruvatePyruvate OxidaseHydrogen Peroxide production

Coupling with Sialidase for Glycoprotein (B1211001) and Cell Surface Analysis

To analyze Neu5Ac present in complex carbohydrates such as glycoproteins and on cell surfaces, a preliminary enzymatic step involving sialidase (also known as neuraminidase) is required. Sialidases are glycoside hydrolase enzymes that cleave the α-glycosidic linkages of terminal sialic acid residues from glycoconjugates. nih.gov This enzymatic release of free Neu5Ac is a critical step for its subsequent quantification.

Once liberated by sialidase treatment, the free Neu5Ac can be analyzed and quantified using various methods, including the enzymatic assays described previously (coupling with LDH or pyruvate oxidase) or by instrumental techniques like high-performance liquid chromatography (HPLC). metabolomicsworkbench.org This approach allows for the specific analysis of sialic acids that are part of larger biological structures. The choice of sialidase is important, as different isoenzymes exhibit varying specificities for different sialic acid linkages, such as α(2→3), α(2→6), or α(2→8) linkages. ahajournals.org By using specific sialidases, it is possible to gain information about the linkage of Neu5Ac on glycoproteins and cell surfaces.

Functional Metabolomics Strategies for Biological Pathway Elucidation

Functional metabolomics is a powerful strategy that integrates metabolite profiling with functional analyses to unravel the roles of specific metabolites in biological processes and disease pathogenesis. This approach has been instrumental in elucidating the complex biological pathways involving this compound.

The core of this strategy often begins with an untargeted metabolomics study to identify significant changes in the metabolome in a particular physiological or pathological state. nih.govahajournals.org For instance, in studies of coronary artery disease (CAD), untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) identified Neu5Ac as a significantly elevated metabolite in the plasma of patients. nih.govahajournals.org

Following the identification of Neu5Ac as a key metabolite, targeted quantitative analysis is performed to validate its altered levels. nih.gov The next crucial step in functional metabolomics is to investigate the biological consequences of these changes. This involves in vitro and in vivo experiments to understand the mechanistic role of Neu5Ac. For example, studies have shown that elevated Neu5Ac can trigger specific signaling pathways, such as the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, which is implicated in myocardial injury. nih.govahajournals.org

Furthermore, functional metabolomics extends to investigating the enzymes that regulate the levels of the identified metabolite. In the case of Neu5Ac, the role of neuraminidases (sialidases) in its generation is a key area of investigation. nih.govahajournals.org By silencing the gene for a specific neuraminidase, such as NEU1, researchers can study the effects on Neu5Ac levels and the downstream cellular processes. nih.govahajournals.org This approach helps to establish a causal link between the enzyme, the metabolite, and the observed phenotype.

Metabolomics has also been applied to understand the role of sialic acid metabolism in other diseases, such as breast cancer. nih.gov By comparing the metabolic profiles of tumors with different metastatic potentials, researchers have found that sialic acid metabolism is upregulated in highly metastatic tumors. nih.gov This involves tracing the metabolic flux through the sialic acid biosynthesis pathway, which starts from UDP-N-acetylglucosamine. mdpi.comresearchgate.net Such studies can identify key enzymes in the pathway, like CMP-sialic acid synthetase (CMAS), as potential therapeutic targets. mdpi.comnih.gov

Table 2: Functional Metabolomics Workflow for this compound Pathway Elucidation
StepMethodologyObjectiveExample Finding
1. DiscoveryUntargeted Metabolomics (e.g., LC-MS)Identify differential metabolites in a disease state.Elevated Neu5Ac in coronary artery disease plasma. nih.govahajournals.org
2. ValidationTargeted MetabolomicsAccurately quantify the identified metabolite.Confirmed increased plasma levels of Neu5Ac. nih.gov
3. Functional AnalysisIn vitro and in vivo modelsElucidate the biological role of the metabolite.Neu5Ac triggers Rho/ROCK signaling pathway. nih.govahajournals.org
4. Pathway InvestigationGenetic manipulation (e.g., gene silencing)Identify key regulatory enzymes and pathways.Silencing neuraminidase-1 ameliorates myocardial injury. nih.govahajournals.org

Synthetic and Biotechnological Approaches for N Acetyl Alpha Neuraminic Acid and Its Derivatives

Enzymatic Synthesis Strategies

Enzymatic synthesis offers a highly specific and efficient route to Neu5Ac, overcoming the limitations of low yields and environmental concerns associated with chemical methods. These strategies can be broadly categorized into several key approaches.

Chemoenzymatic Production Methods

Chemoenzymatic methods combine chemical and enzymatic steps to produce Neu5Ac. A common approach involves the alkaline-catalyzed epimerization of N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc). This chemical step is then followed by an enzymatic condensation of ManNAc with pyruvate (B1213749), catalyzed by N-acetylneuraminate lyase (NAL), to yield Neu5Ac. While effective, this method's reliance on alkaline conditions can lead to the inactivation of the enzyme, and the use of large quantities of bases and organic solvents raises environmental concerns.

To address these challenges, researchers have explored innovative solutions such as displaying the N-acetyl-d-neuraminic acid aldolase (B8822740) on the surface of spores. This technique enhances the enzyme's tolerance to the chemical reaction conditions. In one such study, a high concentration of Neu5Ac (53.9 g/L) was achieved, demonstrating the potential of integrating biocatalytic conversion with chemical synthesis. nih.gov

Two-Step Enzymatic Approaches

To create a more environmentally friendly process, two-step enzymatic approaches have been developed that replace the chemical epimerization step with an enzymatic one. This is considered one of the most cost-effective enzymatic methods for large-scale Neu5Ac production. researchgate.net In this one-pot synthesis, two key enzymes work in tandem: N-acyl-d-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL). researchgate.netresearchgate.net

The process begins with the AGE-catalyzed epimerization of N-acetyl-d-glucosamine (GlcNAc) to N-acetyl-d-mannosamine (ManNAc). Subsequently, NAL catalyzes the aldol (B89426) condensation of ManNAc and pyruvate to produce Neu5Ac. researchgate.netresearchgate.net This enzymatic cascade has been shown to be highly efficient. For instance, using a recombinant human renin-binding protein with GlcNAc-2-epimerase activity and E. coli sialic acid aldolase, a conversion yield of approximately 80% was achieved. researchgate.net The efficiency of this two-step system is influenced by factors such as reaction temperature, with lower temperatures favoring the equilibrium towards Neu5Ac formation. researchgate.net

Enzyme SystemSubstratesProductKey Findings
N-acyl-d-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL)N-acetyl-d-glucosamine (GlcNAc), PyruvateN-Acetyl-alpha-neuraminic acid (Neu5Ac)A cost-effective and environmentally friendly one-pot synthesis. researchgate.net
Recombinant human renin binding protein (rhRnBp) with AGE activity and E. coli sialic acid aldolaseN-acetyl-d-glucosamine (GlcNAc), PyruvateThis compound (Neu5Ac)Achieved approximately 80% conversion yield. researchgate.net

Enzyme-Catalyzed Aldol Condensation (e.g., N-Acetylneuraminate Lyase)

N-Acetylneuraminate lyase (NAL), also known as sialic acid aldolase, is a pivotal enzyme in the synthesis of Neu5Ac. It catalyzes the reversible aldol condensation of N-acetyl-d-mannosamine (ManNAc) and pyruvate. nih.govnih.govacs.org This enzyme is classified as a Class I aldolase and the reaction proceeds through a Schiff base intermediate. nih.govacs.org The kinetic mechanism is an ordered Bi-Uni reaction where pyruvate binds first to the enzyme. nih.govacs.org

NALs are widely used for the production of sialic acids due to their catalytic efficiency. researcher.life These enzymes have been cloned from various microorganisms, including Escherichia coli, Clostridium perfringens, and Lactobacillus plantarum. nih.gov The NAL from the psychrophilic bacterium Aliivibrio salmonicida has demonstrated high activity and stability at alkaline pH, making it suitable for one-pot reactions using the inexpensive precursor N-acetylglucosamine. researcher.life The equilibrium of the NAL-catalyzed reaction favors Neu5Ac cleavage, which presents a challenge for synthesis. However, conditions can be optimized, such as using an excess of pyruvate and lower temperatures, to drive the reaction toward Neu5Ac formation. researchgate.net

Multi-Enzyme Cascade Catalysis Systems

Multi-enzyme cascade catalysis represents a sophisticated approach to synthesize Neu5Ac and its derivatives, often from simple and inexpensive substrates. nih.govnih.gov These systems mimic natural metabolic pathways by combining multiple enzymatic reactions in a single pot, which can improve efficiency and reduce costs. nih.gov

One example involves the production of Neu5Ac from chitin (B13524), an abundant and affordable biopolymer. This system uses a combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase (AGE), and N-neuraminic acid aldolase (NanA). nih.govfrontiersin.org In a study demonstrating this process, 9.2 g/L of Neu5Ac was obtained from 20 g/L of chitin within 24 hours. nih.govfrontiersin.org The optimal conditions for this multi-enzyme system were found to be a temperature of 37°C and a pH of 8.5. nih.govfrontiersin.org

Multi-enzyme cascades are also central to the synthesis of more complex derivatives like 3'-sialyllactose (B164678) (3SL). In such systems, Neu5Ac is synthesized in situ and then activated and transferred to an acceptor molecule. For 3SL synthesis, Neu5Ac is produced from N-acetyl-d-mannosamine and pyruvate via N-acetylneuraminate lyase. nih.govelsevierpure.com This is followed by reactions catalyzed by cytidine (B196190) 5'-monophosphate-Neu5Ac synthetase and α2,3-sialyltransferase. nih.govelsevierpure.com

Whole-Cell Biocatalysis and Microbial Fermentation

Whole-cell biocatalysis and microbial fermentation offer an alternative to using purified enzymes, providing a more cost-effective and scalable production platform for Neu5Ac. This approach utilizes genetically engineered microorganisms to house the necessary enzymatic machinery.

Recombinant Microbial Strains for Production (e.g., Escherichia coli, Bacillus subtilis, Vibrio natriegens)

Several microbial hosts have been engineered for the efficient production of Neu5Ac, each with its own advantages.

Escherichia coli : As a well-characterized and easily manipulated host, E. coli has been extensively engineered for Neu5Ac production. nih.gov In one strategy, a recombinant E. coli was constructed to simultaneously overexpress N-acetylglucosamine 2-epimerase and N-acetylneuraminate synthetase. This engineered strain was capable of producing 25 g/L of Neu5Ac in 22 hours. nih.gov Further improvements, including the use of an acetate-resistant mutant and disruption of the Neu5Ac aldolase gene to prevent product degradation, led to a production of 53 g/L of Neu5Ac in a 5-liter jar fermenter after 22 hours. nih.gov Another approach involved constructing a synthetic pathway in E. coli by introducing genes for UDP-N-acetylglucosamine 2-epimerase and NeuAc synthase, which resulted in a titer of 46.92 g/L in fed-batch cultivation. nih.gov

Bacillus subtilis : Being a "generally regarded as safe" (GRAS) organism, B. subtilis is an attractive host for producing food-grade Neu5Ac. nih.gov Pathway engineering in B. subtilis has focused on optimizing the expression of N-acetylglucosamine 2-epimerase (AGE) and NeuAc aldolase (NanA). nih.gov By optimizing promoters and expressing a more efficient NanA from Staphylococcus hominis, researchers achieved a production of 46.04 g/L. nih.gov Further enhancements, including fusing N-terminal coding sequences to improve enzyme expression and deleting genes for byproduct formation, resulted in a final production of 68.75 g/L of Neu5Ac. nih.gov A novel biocatalyst system using Neu5Ac aldolase displayed on the surface of B. subtilis spores has also been developed, yielding a high concentration (54.7 g/L) and yield (90.2%) of Neu5Ac. nih.gov

Vibrio natriegens : Known for its rapid growth rate, Vibrio natriegens has emerged as a promising next-generation chassis for biotechnology. sjtu.edu.cnacs.orgnih.gov A thermal strategy combining the fast-growing nature of V. natriegens with thermophilic enzymes and high-temperature whole-cell catalysis has been successfully applied for high-performance Neu5Ac production. sjtu.edu.cnacs.orgnih.gov This innovative approach achieved a remarkable Neu5Ac titer of 126.1 g/L and a productivity of up to 71.6 g/(L·h), which is 7.2-fold higher than that of E. coli. sjtu.edu.cnacs.orgnih.gov The elevated temperature also helped to eliminate the formation of the major byproduct, acetic acid. sjtu.edu.cnacs.orgnih.gov

Microbial StrainKey Engineering StrategiesNeu5Ac TiterReference
Escherichia coliOverexpression of GlcNAc 2-epimerase and NeuAc synthetase; use of acetate-resistant mutant; disruption of NeuAc aldolase gene.53 g/L nih.gov
Escherichia coliIntroduction of UDP-GlcNAc 2-epimerase and NeuAc synthase genes; fed-batch cultivation.46.92 g/L nih.gov
Bacillus subtilisPromoter optimization; expression of heterologous NanA; fusion of N-terminal coding sequences; byproduct pathway deletion.68.75 g/L nih.gov
Bacillus subtilisSurface display of Neu5Ac aldolase on spores.54.7 g/L nih.gov
Vibrio natriegensUse of thermophilic enzymes and high-temperature whole-cell catalysis.126.1 g/L sjtu.edu.cnacs.orgnih.gov

Cell Surface Display Systems for Enzyme Immobilization (e.g., Spore Surface Display)

The immobilization of enzymes on the surface of microbial cells presents a compelling alternative to traditional methods that use isolated enzymes, which often involve costly and time-consuming purification processes. nih.gov Cell surface display systems offer a method to simultaneously express and immobilize a target enzyme, thereby streamlining the production of valuable chemicals like this compound (Neu5Ac). nih.govnih.gov One particularly effective approach is the use of spore surface display systems.

Bacterial spores, such as those from Bacillus subtilis, are metabolically dormant and can serve as robust carriers for enzymes. nih.gov In one study, Neu5Ac aldolase (NanA) was successfully displayed on the surface of B. subtilis spores. nih.govnih.gov This was achieved by fusing the nanA gene with the cotG gene, which codes for an outer spore coat protein. A flexible linker was inserted between the two genes to ensure proper folding and activity of the displayed enzyme. nih.gov The expression of this fusion protein was controlled by a cotG-specific promoter, synchronizing the enzyme production with the sporulation process. nih.gov

This novel biocatalyst system demonstrated high efficiency in the production of Neu5Ac from N-acetyl-d-mannosamine and pyruvate. nih.govnih.gov Under optimized conditions, a high concentration of Neu5Ac (54.7 g/L) and a high yield (90.2%) were achieved. nih.govnih.gov A key challenge identified was the germination of spores in the presence of pyruvate, which could lead to a decrease in enzyme activity. The addition of nisin was found to inhibit this germination, suggesting a potential strategy to enhance the reusability of the surface-displayed enzyme. nih.gov

Table 1: Performance of Spore Surface Displayed Neu5Ac Aldolase

ParameterValueReference
EnzymeNeu5Ac aldolase (NanA) nih.gov
Host OrganismBacillus subtilis nih.gov
Anchor ProteinCotG nih.gov
Neu5Ac Concentration54.7 g/L nih.govnih.gov
Yield90.2% nih.govnih.gov

Metabolic Engineering and Pathway Optimization for Enhanced Production

Metabolic engineering of microorganisms, particularly Escherichia coli and Bacillus subtilis, has become an indispensable approach for the large-scale, de novo biosynthesis of Neu5Ac. researchgate.netnih.govnih.gov This strategy offers a more sustainable and environmentally friendly alternative to chemical synthesis or extraction from natural sources. nih.gov The core of metabolic engineering for Neu5Ac production lies in the design and optimization of biosynthetic pathways, addressing key challenges to maximize titer, yield, and productivity. researchgate.netnih.gov

The main challenges in the microbial de novo biosynthesis of Neu5Ac include the selection and engineering of key enzymes, the identification and enhancement of transport systems for intermediates and the final product, and critically, balancing the metabolic load between cell growth and the biosynthetic pathway. researchgate.netnih.gov Overcoming these hurdles requires a systematic approach, often involving genetic modifications to redirect metabolic flux towards Neu5Ac and away from competing pathways. pnnl.gov

Engineering of Key Enzymes for Improved Activity and Specificity

The efficiency of the Neu5Ac biosynthetic pathway is heavily reliant on the catalytic activity and specificity of its core enzymes. researchgate.netnih.gov Two key enzymes in the most common biosynthetic routes are N-acetyl-D-glucosamine 2-epimerase (AGE) and Neu5Ac aldolase (NAL) or Neu5Ac synthase (NeuB). nih.govfrontiersin.org

In one study, the gene for N-acetyl-D-glucosamine 2-epimerase from Anabaena sp. CH1 (bAGE) was cloned and expressed in E. coli. This enzyme exhibited a specific activity approximately four times higher than that of the porcine equivalent and required only a very low concentration of ATP for maximal activity. nih.gov When co-expressed with E. coli Neu5Ac lyase (nanA), the resulting whole-cell biocatalyst achieved a maximal productivity of 10.2 g/L/h of Neu5Ac with a 33.3% conversion yield from N-acetyl-D-glucosamine (GlcNAc). nih.gov

Another approach focused on optimizing the UDP-N-acetylglucosamine 2-epimerase (NeuC) pathway in B. subtilis. This pathway was chosen to eliminate the accumulation of the byproduct GlcNAc. researchgate.net By reconstructing and optimizing this pathway, the Neu5Ac titer was increased to 5.9 g/L, and GlcNAc accumulation was successfully eliminated. researchgate.net Further optimization of the expression levels of key enzymes in this pathway and the introduction of E. coli NeuB and a glucokinase (GlpK) led to a reduction in the intermediate N-acetylmannosamine (ManNAc) by 46.3% and a 54.9% increase in the Neu5Ac titer, reaching 7.9 g/L in shake flasks and ultimately 21.8 g/L in a 3-L fermenter. researchgate.net

The selection of the source of the key enzymes is also crucial. A comparison of N-acetylglucosamine 2-epimerases from Anabaena sp. CH1 and Synechocystis sp. PCC6803 in an E. coli production strain revealed that the former was significantly more efficient for Neu5Ac synthesis. globethesis.com

Table 2: Engineered Enzymes for Neu5Ac Production

EnzymeHost OrganismEngineering StrategyOutcomeReference
N-acetyl-D-glucosamine 2-epimerase (bAGE)E. coliHeterologous expression from Anabaena sp. CH1High specific activity, reduced ATP requirement nih.gov
UDP-N-acetylglucosamine 2-epimerase (NeuC) pathway enzymesB. subtilisPathway reconstruction and optimizationElimination of GlcNAc byproduct, increased Neu5Ac titer researchgate.net
N-acetylglucosamine 2-epimerase (AGE) and Neu5Ac synthetase (NeuB)E. coliOptimization of expression strengthIncreased Neu5Ac titer to 3.2 g/L globethesis.com

Strategies for Balancing Cell Growth and Biosynthesis

One common strategy is to decouple cell growth from the production phase. This can be achieved by using inducible promoters to control the expression of the key biosynthetic enzymes. The cells are first grown to a high density under optimal conditions, and then the expression of the biosynthetic pathway is induced. This ensures that a sufficient amount of biomass is generated before the metabolic burden of product synthesis is imposed.

Another approach involves the dynamic regulation of metabolic pathways. This can be achieved through the use of biosensors that can detect the levels of key metabolites and accordingly regulate the expression of relevant genes. While specific examples for Neu5Ac production are not detailed in the provided search results, the principle is a cornerstone of advanced metabolic engineering. pnnl.gov

In the production of Neu5Ac in B. subtilis, fed-batch fermentation strategies are employed to maintain optimal conditions for both cell growth and production. researchgate.net By carefully controlling the feeding of substrates, the metabolic state of the cells can be managed to support prolonged and efficient biosynthesis, ultimately leading to a high titer of 21.8 g/L of Neu5Ac. researchgate.net This demonstrates that optimizing the fermentation process is a critical strategy for balancing growth and production.

Chemical Synthesis of this compound Glycosides and Analogues

The chemical synthesis of Neu5Ac glycosides and its analogues is a complex but important field, driven by the need for these compounds as tools to study the biological roles of sialic acids and as potential therapeutics. nih.gov The stereoselective formation of the glycosidic linkage, particularly the α-anomer which is predominantly found in nature, presents a significant synthetic challenge. dntb.gov.ua

The synthesis of various analogues often involves multi-step procedures with protection and deprotection of the multiple functional groups present in the Neu5Ac molecule. nih.govacs.org For example, the synthesis of 4-O-alkyl analogues of Neu5Ac has been described, where activated alkyl halides and sulfonates are used to introduce the alkyl group at the C4 position. acs.org Regioselective silyl (B83357) exchange technology has also been employed for the synthesis of partially O-acetylated Neu5Ac analogues, which are important for understanding the role of these modifications in the immune response. acs.org

The synthesis of Neu5Ac2en derivatives, which are 2,3-unsaturated analogues, can be achieved through a one-pot acetolysis of functionalized methyl glycosides of Neu5Ac methyl ester. rsc.org These unsaturated derivatives are valuable as inhibitors of sialidases.

Alpha-Glycosylation Methods

Achieving a high stereoselectivity for the α-glycosidic linkage is a primary goal in the chemical synthesis of Neu5Ac glycosides. Various glycosylation methods have been developed to this end, often relying on the nature of the glycosyl donor, the promoter, and the reaction conditions.

One common strategy involves the use of thioglycoside donors. For instance, N-2,2,2-trichloroethoxycarbonyl (Troc)-protected thiophenyl sialoside donors have been used for the synthesis of Neu5Gcα2–3GalβOMP disaccharides. nih.gov Another approach utilizes glycosyl chloride donors for glycosylation reactions. nih.gov

The use of phenyl 2-α-selenoglycosides and glycosyl thioimidates of Neu5Ac as glycosyl donors has also been reported. These donors can be coupled with protected galactose acceptors to form the desired α-sialosides. biosynth.com

A significant challenge in α-sialylation is the competing elimination reaction that leads to the formation of the 2,3-unsaturated byproduct, Neu5Ac2en. The choice of protecting groups on the Neu5Ac donor can influence the outcome of the glycosylation reaction. For example, the use of a 5-N,4-O-carbonyl-protected sialyl donor has been shown to be effective in promoting α-glycosylation while minimizing the formation of the elimination byproduct. dntb.gov.ua

The development of new methodologies for O-sialylation remains an active area of research, with the aim of improving the efficiency and stereoselectivity of the synthesis of these complex and biologically important molecules. biosynth.com

C-Glycoside Synthesis Strategies

The synthesis of C-glycosides of this compound (Neu5Ac) presents a significant challenge due to the need to form a carbon-carbon bond at the anomeric C-2 position, which results in a sterically hindered quaternary carbon atom. nih.gov These C-glycosides are of high interest as they are hydrolytically stable isosteres of the natural O-glycosides, making them valuable tools for glycobiology and potential therapeutic agents. nih.gov A key strategy that has been developed to overcome the synthetic hurdles is the use of samarium(II) iodide (SmI2). nih.govacs.org

A general and diastereocontrolled method for preparing α-C-glycosides of Neu5Ac involves the in situ generation of an N-acetylneuraminyl samarium(III) species. nih.gov This approach utilizes the reducing potential of SmI2 to facilitate a coupling reaction between a protected Neu5Ac derivative and a carbonyl compound under Barbier conditions. The process can be initiated from a Neu5Ac-sulfone precursor, where the reducing agent promotes the formation of an anomeric free radical intermediate. This radical is then trapped by another equivalent of SmI2 to form the key nucleophilic samarium(III) species, which subsequently attacks an electrophilic carbonyl compound (e.g., an aldehyde) to form the desired C-C bond with a strong preference for the α-anomer. nih.gov

This samarium-mediated methodology has been successfully applied to the synthesis of Neu5Ac nor-C-disaccharides. acs.org In this context, careful selection of protecting groups is crucial for success. For instance, strategies involving ester, silyl ether, or isopropylidene protection were found to be ineffective for achieving the desired C-linked disaccharide. However, the use of allyl ether protection for the hydroxyl groups, combined with acetyl protection of the acetamido group, enabled the successful synthesis of the required 8-aldehyde neuraminyl acceptor, which could then undergo the samarium-mediated C-glycosylation. acs.org This diastereocontrolled synthesis provides a valuable route to metabolically inert analogs of sialic acid-containing glycoconjugates. nih.gov

Site-Selective Modifications (e.g., O-Alkylation)

The dense functionalization of this compound necessitates robust protocols for site-selective modifications to synthesize analogs for biological studies and drug discovery. acs.org O-alkylation, particularly at the C-4 position, is a modification of significant interest, but it is complicated by the molecule's inherent reactivity. Direct alkylation methods must contend with the potential for competing side reactions, such as the formation of intramolecular lactams and lactones, which can occur under both acidic and basic conditions. acs.orgacs.org

Despite these challenges, methods for selectively accessing 4-O-modified Neu5Ac analogs have been established. acs.org Research has shown that the choice of solvent, base, and electrophile is critical for achieving desired outcomes. For instance, in the 4-O-propargylation of a protected Neu5Ac derivative, using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) as the solvent provided the desired product in moderate to good yields, whereas conducting the reaction in dimethylformamide (DMF) led to decomposition. nih.gov Optimal conditions were identified as using 1.1–1.5 equivalents of NaH and 5.0 equivalents of propargyl bromide in THF at a concentration of 0.3 M. acs.org

The scope of the 4-O-alkylation reaction has been explored with various electrophiles. Activated electrophiles, such as activated alkyl halides (e.g., propargyl bromide), sulfonates (e.g., propargyl mesylate), and primary alkyl iodides, have been shown to produce the 4-O-alkylated products in useful yields. acs.orgnih.gov The utility of this methodology allows for the introduction of diverse functionalities at the C-4 position. Examples of successfully introduced groups include 4-O-benzyl, 4-O-allyl, 4-O-methyl, 4-O-ethyl, and 4-O-propargyl moieties. acs.org The strategic use of different protecting groups on the Neu5Ac scaffold, such as a 9-O-benzyl-7,8-acetonide, can further facilitate these selective modifications and broaden the range of accessible analogs. acs.orgacs.org

The table below summarizes findings from various studies on the site-selective 4-O-alkylation of different this compound derivatives.

Substrate No.Alkylating Agent (Electrophile)Base/SolventProduct No.Yield (%)Reference
Protected Neu5Ac Methyl Ester (6)Propargyl bromideNaH / THF1767 acs.org
N-Boc Protected Neu5Ac Derivative (15)Propargyl bromideNaH / THF2157 acs.org
9-O-benzyl-7,8-acetonide Protected Neu5Ac (18)Propargyl bromideNaH / THF2257 acs.orgacs.org
Thiophenyl Neu5Ac Derivative (13)Propargyl bromideNaH / THF2374 acs.org
Protected Neu5Ac Methyl Ester (6)Propargyl mesylateNaH / THF1758 nih.gov
Protected Neu5Ac Methyl Ester (6)5-bromo-1-penteneNaH / THF3417 nih.gov
Protected Neu5Ac Methyl Ester (6)Ethyl tosylateNaH / THF358 nih.gov

N Acetyl Alpha Neuraminic Acid Derivatives and Analogues in Research

O-Acetylated N-Acetyl-alpha-neuraminic acid Derivatives

O-acetylation is a common natural modification of sialic acids, creating a diverse set of isomers that can finely tune molecular recognition events. The position of the O-acetyl group on the Neu5Ac backbone is critical, influencing interactions with viruses, bacteria, and host lectins.

The synthesis of specific O-acetylated Neu5Ac derivatives is crucial for their detailed study, as isolating them from natural sources in pure form is often challenging. Optimized synthetic routes have been developed for 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac2) and 4-O-acetyl-N-acetylneuraminic acid (Neu4,5Ac2). For instance, Neu5,9Ac2 can be synthesized in a single step from Neu5Ac, while Neu4,5Ac2 requires a multi-step synthesis.

For analytical purposes, quantitative nuclear magnetic resonance (qNMR) has been employed to accurately determine the concentration of these synthesized standards. This allows for their use in the precise quantification of O-acetylated sialic acids in biological samples. Furthermore, liquid chromatography-mass spectrometry (LC-MS) analysis of sialic acids derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a powerful method for identifying specific O-acetylated species, such as the confirmation of Neu5,9Ac2 as the primary O-acetylated form in the ganglioside GD2 of breast cancer cells. nih.gov

Table 1: Synthesis and Analysis of O-Acetylated Neu5Ac Derivatives

DerivativeCommon Synthetic ApproachKey Analytical MethodNotable Finding
Neu5,9Ac2Single-step synthesis from Neu5AcqNMR, LC-MS of DMB derivativesIdentified as the main O-acetylated sialic acid in GD2 of breast cancer cells nih.gov
Neu4,5Ac2Multi-step synthesis from Neu5AcqNMRUsed as a quantitative standard for biological sample analysis

The O-acetylation at the C4 position of Neu5Ac (Neu4,5Ac2) plays a significant role in the pathogenicity of several viruses by modulating the interaction between the virus and host cell receptors. mdpi.com This modification can either promote or inhibit viral attachment and entry.

For the Infectious Salmon Anemia Virus (ISAV), a member of the Orthomyxoviridae family, C4-O-acetylated Neu5Ac is the major receptor determinant. mdpi.comnih.gov The virus's hemagglutinin-esterase (HE) protein specifically recognizes this sialic acid variant, facilitating both receptor binding for viral entry and receptor-destroying activity for the release of progeny virions. nih.gov This is in contrast to the influenza C virus, which primarily recognizes 9-O-acetylated Neu5Ac. mdpi.comnih.gov

Interestingly, some coronaviruses, like the mouse hepatitis virus (MHV), have evolved to recognize 4-O-acetylated sialic acids. The esterase of MHV-S specifically de-O-acetylates Neu4,5Ac2. researchgate.net Conversely, in other viral contexts, C4-O-acetylation can be inhibitory. For example, Neu4,5Ac2 has been shown to inhibit the hemagglutinin of the influenza A2 virus, thereby preventing viral attachment. mdpi.com This dual role highlights the specificity of virus-receptor interactions and the importance of subtle modifications on sialic acid.

Studying the interaction of neuraminidases (sialidases) with less common O-acetylated derivatives like 7-O-acetyl-N-acetylneuraminic acid (Neu5,7Ac2) and 7,9-di-O-acetyl-N-acetylneuraminic acid (Neu5,7,9Ac3) is complicated by the chemical instability of these compounds. escholarship.orgacs.org The O-acetyl groups can migrate between positions on the sialic acid side chain, making it difficult to obtain pure, stable substrates for enzymatic assays. escholarship.orgnih.gov

To overcome this, researchers have synthesized more stable N-acetylated analogues, such as 7-N-acetyl-Neu5Ac (Neu5Ac7NAc) and 7,9-di-N-acetyl-Neu5Ac (Neu5Ac7,9diNAc), to mimic the natural O-acetylated forms. escholarship.orgacs.org Studies using these mimics have provided valuable insights into the substrate selectivity of various neuraminidases. For instance, influenza A virus (IAV) neuraminidases were found to readily cleave sialosides containing Neu5Ac7NAc. escholarship.orgacs.org This suggests that the naturally occurring, albeit unstable, Neu5,7Ac2-containing sialosides are likely potential substrates for IAV neuraminidases, particularly in the high-concentration environment of viral replication. escholarship.orgacs.org In contrast, many bacterial and human sialidases show resistance to cleaving these modified substrates, indicating a degree of selectivity that could be exploited for therapeutic purposes. acs.org

Modified Sialic Acid Analogues as Probes for Glycoprotein (B1211001) Studies

Chemically modified sialic acid analogues are invaluable tools for probing the complex world of glycoproteins. By introducing functionalities such as fluorescent tags or photo-crosslinkers, researchers can visualize, track, and identify sialylated glycoproteins and their interaction partners within living systems.

One powerful approach involves metabolic glycoengineering, where cells are fed with modified sialic acid precursors that are then incorporated into cellular glycans. For example, azido-sialic acid analogues can be metabolically introduced onto cell surface glycoproteins. princeton.edu These azido (B1232118) groups can then be used to attach various probes, such as iridium-based photocatalysts for proximity labeling, allowing for the identification of proteins in the local microenvironment of sialylated glycoproteins. princeton.edu

Fluorescently-labeled sialic acids, such as Cy3- or Cy5-conjugated Neu5Ac, are also widely used. nih.gov These can be enzymatically transferred onto glycoproteins in vitro using specific sialyltransferases. nih.gov This "direct fluorescent glycan labeling" allows for the detection of N- and O-glycans on glycoproteins via methods like SDS-PAGE and fluorescence imaging, bypassing the need for more complex techniques like Western blotting. nih.gov Another strategy employs sialic acid analogues containing photo-crosslinking groups, such as diazirines. When metabolically incorporated into glycoproteins and exposed to UV light, these analogues form covalent bonds with nearby interacting proteins, enabling the capture and identification of sialic acid-dependent protein complexes. princeton.edu

Non-Natural Derivatives as Tools for Therapeutic Development

The critical role of sialic acids in pathogen recognition has made them a prime target for the development of therapeutics, particularly antiviral agents. By designing non-natural derivatives of this compound, scientists have successfully created potent enzyme inhibitors that block viral replication.

The development of influenza neuraminidase inhibitors is a classic example of structure-based drug design. The enzyme's mechanism involves the formation of a transient oxocarbocation intermediate as it cleaves terminal sialic acids from host cell receptors. nih.gov The unsaturated Neu5Ac analogue, 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), mimics this transition state and was the first identified neuraminidase inhibitor. mdpi.comnih.gov

Although DANA itself was not potent enough for clinical use, it served as a crucial template for the design of more effective drugs. mdpi.com By analyzing the crystal structure of influenza neuraminidase, researchers identified key amino acid residues in the active site that could be targeted to improve binding affinity. This led to the synthesis of Zanamivir, a potent inhibitor created by replacing the 4-hydroxyl group of DANA with a positively charged guanidino group. nih.gov This modification allows for a strong salt bridge interaction with a conserved glutamate (B1630785) residue in the enzyme's active site. nih.gov

Another successful neuraminidase inhibitor, Oseltamivir, was designed with a carbocyclic scaffold and a hydrophobic 3-pentyl ether side chain to improve oral bioavailability. nih.gov The synthesis of these inhibitors often starts from this compound or related carbohydrate precursors. mdpi.com Ongoing research involves creating further derivatives by modifying various positions on the sialic acid scaffold (C1, C4, C5, etc.) to enhance inhibitory activity, improve pharmacokinetic properties, and overcome viral resistance. mdpi.comacs.org

Table 2: Key Neuraminidase Inhibitors Derived from this compound

InhibitorLead CompoundKey Structural ModificationRationale for Modification
DANAN/A (Transition-state analogue)2,3-double bondMimics the oxocarbocation transition state of the enzymatic reaction nih.gov
ZanamivirDANAReplacement of 4-OH with a guanidino groupForms a strong ionic interaction with a conserved glutamate in the active site nih.gov
OseltamivirDANACarbocyclic scaffold with a 3-pentyl ether side chainEnhances hydrophobic interactions and improves oral bioavailability nih.gov

Future Research Directions and Perspectives

Elucidating Complex Sialylation Patterns in Health and Disease

Sialylation, the process of adding sialic acids to glycoproteins and glycolipids, is a critical post-translational modification that dictates a wide range of cellular functions. researchgate.net Altered sialylation is a recognized hallmark of various diseases, including cancer and neurological disorders. researchgate.netfrontiersin.org Future research will focus on mapping these complex sialylation patterns to better understand disease mechanisms and identify new therapeutic targets.

In cancer, aberrant sialylation, particularly hypersialylation, is linked to tumor progression, metastasis, immune evasion, and therapy resistance. frontiersin.orgnih.govnih.gov For instance, specific sialyltransferases (STs), the enzymes responsible for sialylation, are often upregulated in tumors. mdpi.com Research has shown a positive correlation between α-2,3-sialylation, driven by enzymes like ST3Gal IV, and the extent of lymph-node metastasis and cancer stage in gastric cancer. nih.gov Similarly, increased α-2,6 sialylation by ST6GAL1 is linked to tumor growth and drug resistance. frontiersin.org Future studies need to delve deeper into the roles of the entire family of 20 human sialyltransferases in cancer to uncover their specific contributions to immune evasion and other malignant traits. nih.gov

In neurological disorders, sialic acids are expressed at their highest levels in the brain, where they are crucial for neuronal development and function. mdpi.comfrontiersin.org Altered sialylation has been implicated in Alzheimer's disease (AD), with studies showing decreased protein sialylation in the cerebrospinal fluid, serum, and brain tissue of AD patients. frontiersin.orgnih.gov Future investigations will aim to clarify the specific localization of N- and O-linked sialylated glycans in the context of AD pathology, such as on Aβ plaques and associated microglia, to provide potential targets for therapeutic strategies. nih.gov Understanding the dynamic regulation of sialylation patterns during tumorigenesis and neurodegeneration is essential for developing targeted therapies. researchgate.netnih.gov

Table 1: Sialylation Patterns in Health and Disease

Sialylation Pattern Associated Enzyme(s) Disease Context Implication
Hypersialylation Sialyltransferases (general) Various Cancers Promotes tumor progression, metastasis, and immune evasion. frontiersin.orgnih.gov
Increased α-2,3 Sialylation ST3Gal IV Gastric Cancer Correlates with lymph-node metastasis and cancer stage. nih.gov
Increased α-2,6 Sialylation ST6GAL1 Colon, Breast, Ovarian Cancer Enhances tumor cell survival, migration, and resistance to apoptosis. frontiersin.orgnih.gov
Altered Polysialylation ST8Sia-II, ST8Sia-IV Neurological Development & Disease Affects neuronal plasticity, and dysregulation is linked to neurodegenerative disorders. mdpi.comfrontiersin.org
Decreased Protein Sialylation Multiple Alzheimer's Disease Observed in CSF and brain tissue; may serve as a molecular indicator of protein aging. frontiersin.org

Engineering Enzymes for Tailored Sialic Acid Derivatives and Glycoconjugates

The therapeutic potential of N-Acetyl-alpha-neuraminic acid and its derivatives has spurred research into engineering enzymes for their precise synthesis. nih.gov By modifying enzymes such as sialyltransferases and sialic acid aldolases, scientists can create customized sialic acid derivatives and glycoconjugates with enhanced properties for research and therapeutic use. nih.govacs.org

Rational design and directed evolution are key strategies used to engineer enzymes with modulated regioselectivity and the ability to use unnatural substrates. nih.gov For example, researchers have successfully engineered a bacterial α-2,6-sialyltransferase from Photobacterium sp. to improve its catalytic efficiency for the di-sialylation of therapeutic antibodies like Herceptin. rsc.org This controlled sialylation can enhance the anti-inflammatory activity of IgG antibodies. rsc.org

One-pot multi-enzyme (OPME) strategies represent a significant advancement, combining several enzymatic reactions in a single vessel to synthesize complex sialosides efficiently. acs.orgnih.gov These systems can utilize engineered, substrate-promiscuous enzymes to produce a wide variety of sialosides containing different sialic acid forms with modifications at various positions. acs.org Future work in this area will focus on expanding the toolkit of engineered enzymes to produce an even greater diversity of tailored glycoconjugates, potentially leading to new therapeutic glycoproteins and other advanced biomolecules. nih.govnih.gov

Table 2: Engineered Enzymes for Sialic Acid Modification

Enzyme Engineering Approach Application Desired Outcome
Photobacterium sp. α-2,6-sialyltransferase (Psp2,6ST) Terminal truncation, site-directed mutagenesis Glycoengineering of therapeutic antibodies Enhanced di-sialylation for improved anti-inflammatory activity. rsc.org
Sialic Acid Aldolase (B8822740) Directed Evolution Synthesis of sialic acid derivatives Increased catalytic efficiency and substrate specificity. nih.gov
CMP-Sialic Acid Synthetase (CSS) Rational Design One-pot multi-enzyme (OPME) systems Improved stability and efficiency in producing activated sialic acid donors. acs.orgnih.gov
Sialyltransferases (general) Rational Design, Directed Evolution Chemoenzymatic synthesis of sialyl glycans Modulated regioselectivity and acceptance of unnatural substrates for diverse derivatives. nih.gov

Developing Novel Biocatalytic Systems for Sustainable and Efficient Production

The increasing demand for this compound in pharmaceuticals and functional foods necessitates the development of sustainable and cost-effective production methods. frontiersin.org While traditional methods like natural extraction and chemical synthesis have limitations, biocatalysis using isolated enzymes or whole-cell systems offers a promising alternative. frontiersin.orgnih.gov

Future research is focused on overcoming the challenges of current biocatalytic processes, such as the high cost of substrates like N-acetyl-D-glucosamine (GlcNAc) and the permeability barrier of microbial cell membranes. frontiersin.orgnih.gov One innovative approach is the creation of in vitro multi-enzyme catalysis systems that can produce Neu5Ac from inexpensive starting materials like chitin (B13524). frontiersin.org This involves combining chitin-degrading enzymes with N-acetylglucosamine-2-epimerase (AGE) and N-neuraminic acid aldolase (NanA) in a one-pot reaction. frontiersin.org

Another promising direction is the use of novel whole-cell biocatalysts. nih.govacs.org For instance, a spore surface display system has been developed where Neu5Ac aldolase is presented on the surface of Bacillus subtilis spores, creating a reusable and stable biocatalyst. nih.gov Additionally, fast-growing organisms like Vibrio natriegens are being engineered to host thermophilic enzymes for high-performance Neu5Ac production at elevated temperatures, which can improve reaction rates and reduce contamination. acs.org Developing these advanced biocatalytic systems will be crucial for the large-scale, economical, and sustainable production of Neu5Ac. mdpi.com

Table 3: Comparison of Biocatalytic Systems for Neu5Ac Production

Biocatalytic System Key Enzymes Substrate(s) Advantages Future Direction
Multi-enzyme Cascade Chitinases, AGE, NanA Chitin, Pyruvate (B1213749) Uses low-cost, abundant substrate. frontiersin.org Optimization of enzyme ratios and reaction conditions for higher yield. frontiersin.org
Spore Surface Display (B. subtilis) Neu5Ac Aldolase (NanA) ManNAc, Pyruvate Immobilizes enzyme, simple purification, good stability. nih.gov Improving enzyme loading and operational stability for industrial use.
Whole-Cell Catalysis (E. coli) Neu5Ac Aldolase, Lactate (B86563) Oxidase GlcNAc/ManNAc, Lactate In situ enzyme generation, no need for purification. researchgate.net Enhancing substrate transport and reducing byproduct formation.
High-Temperature Whole-Cell Catalysis (V. natriegens) Thermophilic AGE and NanA GlcNAc, Pyruvate High efficiency, rapid production, reduced metabolic side reactions. acs.org Further engineering of host strains and thermophilic enzymes for industrial robustness. acs.org

Advanced Studies of this compound Interactions with Proteins

The biological functions of this compound are largely mediated through its interactions with a diverse array of proteins. nih.govnih.gov These interactions are fundamental to processes like cell-cell recognition, immune regulation, and host-pathogen interactions. nih.govetprotein.com A key area for future research is the detailed structural and functional characterization of these interactions to pave the way for novel therapeutic interventions.

A major class of sialic acid-binding proteins is the sialic acid-binding immunoglobulin-like lectins (Siglecs), which are crucial receptors in the immune system. etprotein.comfrontiersin.org The binding of sialylated glycans on cell surfaces to Siglecs on immune cells can modulate immune responses, a mechanism often exploited by cancer cells to evade immune destruction. nih.govnih.gov Further investigation is needed to fully characterize the specific sialylated ligands for many Siglecs to understand these immunosuppressive signals. nih.gov

Structural analyses have revealed significant variability in the Neu5Ac binding pockets among different proteins, suggesting diverse evolutionary origins and binding modes. nih.gov Advanced techniques like NMR spectroscopy, assisted by molecular modeling, are powerful tools for investigating the structural and dynamic aspects of these interactions in solution at an atomic level. frontiersin.org A deeper understanding of the intricate relationship between protein structure and Neu5Ac recognition is essential for the rational design of drugs, such as antimicrobial agents that target bacterial sialic acid transport proteins or therapies that modulate Siglec-mediated immune checkpoints. nih.govnih.govnih.gov

Table 4: Key this compound-Binding Proteins and Research Focus

Protein/Protein Family Function Future Research Focus
Siglecs (e.g., Siglec-7, Siglec-10) Immune response modulation, cell signaling. nih.govfrontiersin.org Characterizing specific sialoglycan ligands; understanding their role in cancer immune evasion and neuroinflammation. nih.govfrontiersin.org
Bacterial Sialic Acid Transporters (e.g., SiaP) Scavenging of host sialic acids for molecular mimicry. nih.gov Elucidating binding mechanisms for the design of novel species-specific antimicrobial agents. nih.govnih.gov
Viral Hemagglutinins (e.g., Influenza HA) Viral attachment and entry into host cells. etprotein.com Investigating binding specificity to develop broad-spectrum antiviral drugs.
Selectins Cell adhesion, inflammation. mdpi.com Clarifying how sialylation modulates selectin-ligand interactions during leukocyte trafficking in inflammatory diseases.
Lactoferrin Multifunctional protein in innate immunity. researcher.life Investigating the functional consequences of its interaction with polysialic acid. researcher.life

Further Investigation of this compound as a Metabolic and Disease Marker

Alterations in the levels and patterns of sialylation are consistently observed in various pathological conditions, highlighting the potential of this compound and related molecules as biomarkers for diagnosis, prognosis, and monitoring of disease. frontiersin.orgnih.gov However, future research is needed to refine their clinical utility.

In oncology, elevated levels of sialic acid in serum and on cancer cell surfaces correlate with tumor progression, metastasis, and a more aggressive phenotype. frontiersin.orgnih.gov While total serum sialic acid has been explored as a general tumor marker, its lack of specificity has limited its widespread clinical use. nih.govnih.gov The future lies in identifying specific sialylated glycoproteins or glycolipids that are unique to certain cancers. For example, researchers found that patients with carcinomas have elevated antibodies to a specific Neu5Gc-containing sugar chain, suggesting its potential as a more specific biomarker. eurekalert.org

Beyond cancer, altered sialic acid levels are associated with other conditions. Elevated concentrations are reported in inflammatory processes, diabetes, and cardiovascular disease, where they may correlate with the risk of stroke and mortality. nih.govmdpi.comoup.com In diabetes, increased desialylation of insulin (B600854) receptors by sialidases may be a causal link to insulin resistance, suggesting that serum sialic acid levels could serve as an index for the severity of diabetic complications. oup.com For Neu5Ac to become a clinically useful marker, future studies must focus on developing more refined, specific, and easy-to-use assays that can distinguish between different forms of sialic acid and identify specific sialoglycoconjugates associated with distinct diseases. nih.gov

Table 5: Potential of this compound as a Disease Marker

Disease Area Observation Potential Clinical Use Future Research Need
Cancer (Head and Neck, etc.) Increased serum sialic acid correlates with tumor extent and recurrence. nih.gov Early detection of recurrence, monitoring treatment response. nih.gov Identification of cancer-type-specific sialylated markers to improve specificity. frontiersin.orgeurekalert.org
Cardiovascular Disease Increased serum sialic acid is linked to elevated stroke and mortality risk. nih.gov Risk stratification for cardiovascular events. Elucidating the mechanisms linking sialic acid to atherosclerosis and endothelial dysfunction. nih.govmdpi.com
Diabetes Mellitus Elevated plasma sialic acid is associated with micro- and macrovascular complications. oup.com Monitoring disease progression and severity of complications. oup.com Differentiating sialic acid changes associated with specific complications like nephropathy and retinopathy. oup.com
Inflammatory Disorders Increased levels of sialylated acute-phase glycoproteins during inflammation. nih.gov Non-specific marker of inflammatory activity. Combining with other markers to improve diagnostic accuracy for specific inflammatory diseases. nih.gov
Inherited Metabolic Disorders (Sialuria) Massively elevated free sialic acid levels in urine and serum. nih.govnih.gov Established diagnostic marker. Understanding the full pathological consequences of GNE mutations. nih.gov

Q & A

Q. How is N-acetyl-alpha-neuraminic acid structurally distinguished from other sialic acid derivatives?

Neu5Ac is identified by its unique α-anomeric configuration and the presence of an N-acetyl group at the C5 position. Analytical techniques like nuclear magnetic resonance (NMR) and X-ray crystallography (e.g., PDB ID 2C4A ) resolve its stereochemistry, differentiating it from β-anomers or analogs like Neu5Gc. Mass spectrometry (MS) further confirms its molecular weight (309.27 Da) and fragmentation patterns .

Q. What are the standard methods for quantifying Neu5Ac in biological samples?

Quantification often involves enzymatic assays (e.g., neuraminidase cleavage followed by colorimetric detection) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity (detection limits <1 ng/mL) and specificity . Calibration curves using isotopically labeled Neu5Ac (e.g., ¹³C-labeled) improve accuracy in complex matrices like serum or cell lysates .

Q. What enzymatic pathways are involved in Neu5Ac biosynthesis?

The canonical pathway involves UDP-N-acetylglucosamine 2-epimerase (converting UDP-GlcNAc to ManNAc) and Neu5Ac synthase (condensing ManNAc with phosphoenolpyruvate). Alternative routes include chemoenzymatic synthesis using Neu5Ac aldolase for stereoselective C–C bond formation, which achieves yields >80% under optimized pH (8.5–9.0) and temperature (37°C) conditions .

Advanced Research Questions

Q. How do structural variations in Neu5Ac influence its interaction with viral neuraminidases?

The α-2,3 or α-2,6 glycosidic linkage of Neu5Ac to galactose determines receptor specificity in influenza viruses. X-ray crystallography of neuraminidase-Neu5Ac complexes (e.g., PDB 3ZP3 ) reveals that substitutions at C4 (e.g., hydroxyl to amino groups) disrupt hydrogen bonding with conserved residues (e.g., Arg152), reducing binding affinity by ~10-fold. Molecular dynamics simulations further predict resistance mutations (e.g., E119V) .

Q. What experimental strategies resolve contradictions in Neu5Ac's role in cancer metastasis?

Conflicting reports on Neu5Ac’s pro-metastatic vs. anti-metastatic effects require tissue-specific knockout models (e.g., ST6GAL1-deficient mice) and glycomic profiling of tumor cell surfaces. Recent studies combine CRISPR-Cas9 silencing of sialyltransferases with lectin microarray analysis to correlate Neu5Ac density with invasion potential. Contradictions may arise from heterogeneity in glycosylation patterns, necessitating single-cell glycan sequencing .

Q. How can chemoenzymatic synthesis of Neu5Ac be optimized for scalable production?

Key challenges include substrate inhibition of Neu5Ac aldolase and byproduct accumulation. Integrated process design (e.g., in situ epimerization of ManNAc at pH 10.5) reduces intermediate isolation steps. Continuous-flow bioreactors with immobilized enzymes improve space-time yields (up to 15 g/L·h) and enantiomeric excess (>99%) . Process analytical technology (PAT) monitors critical parameters like dissolved oxygen and enzyme stability .

Q. What advanced techniques validate Neu5Ac's incorporation into glycan-modified therapeutics?

Glycoengineering of monoclonal antibodies or viral vectors involves click chemistry (e.g., azide-modified Neu5Ac for bioorthogonal conjugation) and glycosylation site mapping via LC-MS/MS. Surface plasmon resonance (SPR) assays quantify binding affinity to receptors like Siglec-7, while cryo-EM visualizes glycan shielding on enveloped viruses .

Methodological Considerations

Q. How should researchers address reproducibility in Neu5Ac-related studies?

Follow MIABIB guidelines for reporting glycomics data, including detailed protocols for sialidase treatment, glycan release, and instrument calibration. Use NIST-traceable standards (e.g., NISTmAb for MS) and validate findings across ≥3 biological replicates. Public datasets (e.g., GlyTouCan) provide reference glycan structures .

Q. What statistical approaches are critical for analyzing Neu5Ac glycosylation patterns?

Multivariate analysis (e.g., PCA or PLS-DA) handles high-dimensional glycomics data. For longitudinal studies, mixed-effects models account for intra-sample variability. Open-source tools like GlycoWorkbench assist in annotating MS/MS spectra and quantifying sialylation indices .

Tables of Key Data

Property Value/Method Reference
Molecular Weight309.27 Da
Enzymatic Synthesis Yield80–85% (chemoenzymatic route)
Binding Affinity (Influenza)Kd = 0.2–1.5 μM (varies by neuraminidase)
LC-MS/MS Detection Limit0.1 ng/mL (serum matrix)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.